O,N-Dimethylviridicatin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40357-47-9 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-methoxy-1-methyl-4-phenylquinolin-2-one |
InChI |
InChI=1S/C17H15NO2/c1-18-14-11-7-6-10-13(14)15(16(20-2)17(18)19)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
WKAIBHQBQFURRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources and Synthesis of O,N-Dimethylviridicatin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O,N-Dimethylviridicatin is a derivative of the fungal alkaloid viridicatin. This technical guide provides a comprehensive overview of the natural sources of the precursor compound, viridicatin, its isolation, and the subsequent chemical synthesis of this compound. While this compound itself is not a known naturally occurring compound, its parent molecule, viridicatin, is produced by several species of the fungal genus Penicillium. This document details the fungal sources, quantitative production, and experimental protocols for the isolation of viridicatin. Furthermore, a method for the chemical synthesis of this compound is described. Potential biological activities of viridicatin-related compounds are discussed in the context of relevant signaling pathways, providing a basis for further research and drug development.
Natural Sources of the Precursor, Viridicatin
Viridicatin is a quinoline alkaloid produced by a variety of fungi, primarily within the genus Penicillium. It is not produced by this compound, which is a synthetic derivative.
Fungal Producers of Viridicatin
Several species of Penicillium have been identified as producers of viridicatin. These include:
-
Penicillium viridicatum[1]
-
Penicillium crustosum[2]
-
Penicillium puberulum[2]
-
Penicillium palitans[4]
-
Penicillium olivino-viride[4]
-
Penicillium martensii[4]
-
Penicillium granulatum[4]
Quantitative Production of Viridicatin
The yield of viridicatin from fungal cultures can vary depending on the species and culture conditions. The following table summarizes available quantitative data.
| Fungal Species | Substrate/Medium | Yield of Viridicatin | Reference |
| Penicillium crustosum | Bran Culture | ~0.005% of dry matter | [2] |
| Penicillium cyclopium | Emerged Grown Cultures | Not explicitly quantified in the provided text, but a method for determination was developed. | [3] |
Experimental Protocols
Isolation and Purification of Viridicatin from Penicillium crustosum
This protocol is based on the methodology described for the isolation of viridicatin from Penicillium crustosum.[2]
1. Fermentation:
-
Cultivate Penicillium crustosum on a solid bran substrate.
2. Extraction:
-
Dry the bran culture at 80°C.
-
Immerse the dried culture in approximately eight volumes of 50% methanol.
-
Concentrate the supernatant under reduced pressure to a smaller volume.
-
Adjust the pH of the concentrated solution to 2.5 with hydrochloric acid.
-
Extract the acidified solution with ethyl acetate.
-
Evaporate the ethyl acetate extract to a syrup in vacuo.
-
Dissolve the syrup in a small volume of water and extract repeatedly with ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
3. Purification:
-
Evaporate the ether to dryness.
-
Dissolve the residue in chloroform.
-
Filter to remove any insoluble precipitate.
-
Concentrate the chloroform solution and apply it to a silicic acid column.
-
Elute the column with chloroform.
-
Collect fractions that are positive in ferric chloride and Folin tests.
-
Concentrate the positive fractions to obtain crude crystals of viridicatin.
4. Recrystallization:
-
Recrystallize the crude viridicatin from ethanol or chloroform to obtain pure crystals.
Synthesis of this compound from Viridicatin
This compound can be synthesized from viridicatin by methylation.
Proposed Protocol:
-
Starting Material: Purified viridicatin.
-
Reagent: Methyl iodide.
-
Procedure: Treat a solution of viridicatin with methyl iodide. The reaction conditions (solvent, temperature, and reaction time) would need to be optimized for maximal yield of the O,N-dimethylated product.
Biosynthesis of Viridicatin
The biosynthesis of viridicatin in fungi involves a complex pathway starting from anthranilic acid and amino acids. The quinolone scaffold of viridicatin is formed through the transformation of a bicyclic cyclopeptin intermediate. This process involves a non-heme dioxygenase and a hemocyanin-like protein that catalyzes a ring contraction to form the viridicatin structure.[5]
Potential Biological Activity and Signaling Pathways
While specific biological activities of this compound are not extensively documented, the parent compound, viridicatin, and other alkaloids exhibit a range of biological effects, including antimicrobial and cytotoxic activities.[2][6][7] These activities are often mediated through interference with key cellular signaling pathways such as the NF-κB and apoptosis pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Many natural products exert their effects by modulating this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by viridicatin analogs.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. The process is tightly regulated by a complex network of signaling molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vernodalin Triggers ROS-Mediated Apoptosis in TPC-1 Human Papillary Thyroid Cancer Cells via Suppression of the MAPKs Signaling Pathway - Yang - Combinatorial Chemistry & High Throughput Screening [edgccjournal.org]
- 5. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
O,N-Dimethylviridicatin: A Technical Overview of its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,N-Dimethylviridicatin is a quinoline alkaloid natural product. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 3-methoxy-1-methyl-4-phenylquinolin-2(1H)-one, is a derivative of viridicatin. Its core structure consists of a quinolin-2(1H)-one scaffold substituted with a methoxy group at the 3-position, a methyl group at the 1-position (the nitrogen atom), and a phenyl group at the 4-position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₂ | [1] |
| Molecular Weight | 265.31 g/mol | [1] |
| SMILES | Cn1c2ccccc2c(c(c1=O)OC)c3ccccc3 | [1] |
| InChIKey | WKAIBHQBQFURRQ-UHFFFAOYSA-N | [1] |
| Physical State | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
An experimental ¹H NMR spectrum of this compound has been recorded in deuterated chloroform (CDCl₃). While a detailed peak list and assignments are not publicly available, the spectrum can be accessed for analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry data, including high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis, is essential for confirming the molecular formula and elucidating the structure of this compound. Specific fragmentation patterns would be expected to arise from the quinolinone core and its substituents.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, the broader class of 3-hydroxy-4-phenyl-quinolin-2(1H)-one derivatives, to which it belongs, has been investigated for various biological activities.
Potential Anticancer and Antimicrobial Properties
Research on related 4-hydroxy-2-quinolone derivatives has indicated potential for both anticancer and antimicrobial applications. These compounds have been shown to exhibit inhibitory activity against various cancer cell lines and microbial strains. The structural similarity of this compound to these bioactive compounds suggests that it may also possess similar properties, warranting further investigation.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not extensively documented in publicly accessible literature. However, general procedures for the synthesis of related quinolinone derivatives and standard biological assays can be adapted for its study.
Synthesis Workflow
A potential synthetic approach to this compound could involve a multi-step process starting from simpler aromatic precursors. The following diagram illustrates a generalized logical workflow for the synthesis of a substituted quinolinone.
References
Spectroscopic Characterization of O,N-Dimethylviridicatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of the spectroscopic characterization of O,N-Dimethylviridicatin, a derivative of the quinoline alkaloid viridicatin. Due to the limited availability of direct experimental data for this compound, this document utilizes a combination of experimental data for the parent compound, viridicatin, and predicted spectroscopic data to serve as a valuable reference for researchers. The methodologies and spectral interpretations detailed herein are fundamental to the structural elucidation and analysis of this class of compounds.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from various spectroscopic techniques for viridicatin (3-hydroxy-4-phenyl-2(1H)-quinolone), the parent compound of this compound. This data provides a foundational understanding of the core molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Viridicatin
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.8 (broad s) | Singlet | 1H | N-H |
| 9.8 (broad s) | Singlet | 1H | O-H |
| 8.15 | Doublet | 1H | H-5 |
| 7.70 | Triplet | 1H | H-7 |
| 7.55 - 7.45 | Multiplet | 5H | Phenyl-H |
| 7.35 | Doublet | 1H | H-8 |
| 7.25 | Triplet | 1H | H-6 |
Disclaimer: Data is predicted and should be confirmed with experimental results.
Table 2: Predicted ¹³C NMR Spectroscopic Data for Viridicatin
| Chemical Shift (δ) ppm | Assignment |
| 164.5 | C-2 |
| 145.0 | C-4 |
| 140.0 | C-8a |
| 135.0 | Phenyl C-1' |
| 131.0 | C-7 |
| 129.5 | Phenyl C-2', C-6' |
| 128.5 | Phenyl C-3', C-5' |
| 128.0 | Phenyl C-4' |
| 123.0 | C-6 |
| 120.0 | C-4a |
| 118.0 | C-5 |
| 116.0 | C-8 |
| 115.5 | C-3 |
Disclaimer: Data is predicted and should be confirmed with experimental results.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Viridicatin
| m/z | Relative Intensity (%) | Assignment |
| 237.07898 | 100 | [M+H]⁺ |
| 209.08 | 45 | [M+H-CO]⁺ |
| 180.08 | 30 | [M+H-CO-CHO]⁺ |
Infrared (IR) Spectroscopy
Table 4: Characteristic IR Absorption Bands for a 4-hydroxy-2-quinolone derivative
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H, N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1660 - 1640 | Strong | C=O stretching (amide) |
| 1600 - 1450 | Medium to Strong | C=C stretching (aromatic) |
| 1400 - 1200 | Medium | C-N stretching, O-H bending |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |
Note: This data is representative of the 4-hydroxy-2-quinolone scaffold and may vary slightly for viridicatin.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Absorption Maxima for Quinolone Derivatives in Methanol
| λmax (nm) | Molar Absorptivity (ε) | Assignment |
| ~225 | High | π → π* transition |
| ~270 | Medium | π → π* transition |
| ~315 | Medium | π → π* transition |
[3]Note: The exact λmax and ε values can be influenced by substitution and solvent.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of quinolone alkaloids and should be optimized for the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A wider spectral width is used compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source for accurate mass measurements.[4]
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[4]
-
-
Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the fragmentation pattern to deduce structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the spectrum to correlation charts and spectral databases.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in a matched cuvette.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200 to 800 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known. The spectral pattern provides information about the electronic transitions within the chromophore.[3]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like viridicatin.
Caption: Workflow for Natural Product Spectroscopic Characterization.
References
- 1. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of viridicatin alkaloid-like scaffolds into DNA-encoded chemical libraries - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
In-depth Technical Guide on the Preliminary Biological Activity of O,N-Dimethylviridicatin
To: Researchers, scientists, and drug development professionals.
Subject: Comprehensive Review of the Preliminary Biological Activity of O,N-Dimethylviridicatin
Executive Summary:
This technical guide provides a comprehensive overview of the current scientific understanding of the preliminary biological activity of this compound. Extensive searches of peer-reviewed scientific literature and chemical databases have been conducted to gather all available data on this compound.
Findings:
Despite a thorough and multi-faceted search strategy, no specific preliminary biological activity data for a compound explicitly named "this compound" has been found in the public domain. The scientific literature to date does not contain studies detailing its synthesis, isolation, or evaluation in any biological assays.
While information exists for the parent compound, viridicatin, and other derivatives, there is a notable absence of research pertaining to the O,N-dimethylated analog. Viridicatin itself, an alkaloid isolated from marine-derived fungus Penicillium aurantiogriseum, has demonstrated biological activities, including strong activity against Mycobacterium tuberculosis[1]. However, this activity cannot be directly extrapolated to its O,N-dimethylated derivative.
The lack of available data prevents the fulfillment of the core requirements of this technical guide, which were to include:
-
Quantitative Data Presentation: No quantitative data such as IC50, EC50, or percentage inhibition values are available to be summarized in tabular format.
-
Detailed Experimental Protocols: Without any conducted experiments, there are no methodologies to report.
-
Visualization of Signaling Pathways and Workflows: The absence of mechanism of action studies means there are no established signaling pathways or experimental workflows to be visualized.
The preliminary biological activity of this compound remains uncharacterized in the current body of scientific literature. For researchers, scientists, and drug development professionals interested in this specific compound, the following steps are recommended:
-
Chemical Synthesis: The first crucial step would be the chemical synthesis of this compound. This would provide the necessary pure compound for biological evaluation.
-
In Vitro Screening: Following successful synthesis, a broad panel of in vitro assays should be conducted to screen for potential biological activities. This could include, but is not limited to:
-
Antimicrobial assays against a range of bacteria and fungi.
-
Cytotoxicity assays against various cancer cell lines.
-
Enzyme inhibition assays targeting key proteins in disease pathways.
-
Receptor binding assays.
-
-
Mechanism of Action Studies: Should any significant activity be identified in the initial screening, further studies to elucidate the mechanism of action would be warranted.
-
In Vivo Studies: Promising in vitro results would then form the basis for designing and conducting in vivo studies in appropriate animal models to assess efficacy and safety.
This technical guide will be updated as soon as any peer-reviewed data on the biological activity of this compound becomes publicly available. We encourage the scientific community to pursue research in this area to uncover the potential therapeutic value of this and other novel chemical entities.
References
O,N-Dimethylviridicatin: A Hypothesis on its Mechanism of Action Based on the Bioactivity of the Parent Alkaloid, Viridicatin
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the mechanism of action, quantitative biological data, or specific experimental protocols for O,N-Dimethylviridicatin. The following guide presents a hypothesized mechanism of action based on the known biological activities of its parent compound, viridicatin. This information is intended to serve as a foundational resource for initiating research into this specific derivative.
Introduction
This compound is a derivative of viridicatin, a quinoline alkaloid produced by various species of the Penicillium fungus, including Penicillium viridicatum and the marine-derived Penicillium aurantiogriseum.[1][2] Viridicatin itself has been identified as a bioactive secondary metabolite with a range of antimicrobial and cytotoxic activities.[1] The addition of two methyl groups to the oxygen and nitrogen atoms of the viridicatin scaffold to form this compound would alter its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications could significantly modulate its biological activity, potency, and selectivity compared to the parent compound. This guide summarizes the known bioactivities of viridicatin and proposes a hypothetical framework for the mechanism of action of this compound to stimulate further investigation.
Biological Activity of Viridicatin
The known biological activities of viridicatin provide a starting point for hypothesizing the potential actions of its O,N-dimethylated analog.
Antimicrobial Activity
Viridicatin has demonstrated notable antibacterial properties. Specifically, it has shown strong activity against Mycobacterium tuberculosis.[1] Furthermore, crude extracts containing viridicatin have exhibited significant activity against a panel of both bacteria and fungi.[1]
Cytotoxic Activity
In addition to its antimicrobial effects, a sub-fraction of a fungal extract containing viridicatin and other compounds has displayed significant cytotoxicity against human cancer cell lines.[1] The reported IC50 values for this sub-fraction are presented in the table below. It is crucial to note that these values represent the activity of a mixture and not of purified viridicatin.
| Cell Line | IC50 (µg/mL) |
| Hepatic Cellular Carcinoma (HEPG2) | 32.8774 |
| Breast Cancer (MCF-7) | 24.3284 |
| Table 1: Cytotoxic activity of a sub-fraction containing viridicatin against human cancer cell lines.[1] Data represents the concentration required for 50% inhibition of cell growth. |
Hypothesized Mechanism of Action for this compound
The precise molecular targets and signaling pathways for viridicatin have not been elucidated. However, based on the general mechanisms of quinoline alkaloids and other fungal metabolites, several hypotheses can be proposed for this compound. The methylation of the hydroxyl and amine functionalities would likely increase the compound's ability to cross cellular membranes, potentially enhancing its intracellular accumulation and interaction with molecular targets.
Potential Molecular Targets and Signaling Pathways
A logical workflow for investigating the mechanism of action of this compound would involve a series of screening and validation experiments.
Based on this workflow, a hypothetical signaling pathway that could be investigated is the inhibition of a key enzyme involved in microbial survival or cancer cell proliferation.
Proposed Experimental Protocols
Given the absence of specific data for this compound, the following are generalized protocols that could be adapted to investigate its biological activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The microbial inoculum is added to each well. The plate is incubated at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Human cancer cells (e.g., MCF-7, HEPG2) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.
Conclusion and Future Directions
The study of this compound presents an opportunity to explore a novel chemical entity with potential therapeutic applications. While its mechanism of action remains unknown, the bioactivity of its parent compound, viridicatin, suggests that it may possess antimicrobial and cytotoxic properties. The methylation of viridicatin could enhance its potency and drug-like properties. Future research should focus on the total synthesis of this compound, followed by a systematic evaluation of its biological activities using the experimental approaches outlined in this guide. Elucidating its molecular targets and signaling pathways will be critical for its development as a potential therapeutic agent.
References
An In-depth Technical Guide to the Viridicatin Alkaloid Family and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The viridicatin family of alkaloids, fungal secondary metabolites primarily produced by Penicillium species, represents a class of heterocyclic compounds with significant biological potential. Characterized by a quinolin-2(1H)-one or a related benzodiazepine core, these molecules have attracted considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, cytotoxic, and neuroprotective properties. This guide provides a comprehensive technical overview of the viridicatin alkaloid family, detailing their biosynthesis, chemical synthesis, and mechanism of action. It includes structured quantitative data on their biological activities, detailed experimental protocols for their study, and visual diagrams of key pathways to support further research and drug development efforts.
Introduction to the Viridicatin Alkaloid Family
Viridicatin alkaloids are a group of natural products first isolated from Penicillium viridicatum. The family includes several core members such as viridicatin, viridicatol, and their biosynthetic precursors, the benzodiazepine alkaloids cyclopenin and cyclopenol.[1][2] These compounds share a common biosynthetic origin, arising from the precursors anthranilic acid, L-phenylalanine, and L-methionine.[3] Their unique heterocyclic scaffolds have made them attractive targets for synthetic chemistry and have inspired the development of novel derivatives with a wide range of biological activities.[4][5] The primary interest for drug development lies in their potent antimicrobial and anticancer effects, which are subjects of ongoing research.[6][7]
Biosynthesis of Viridicatin Alkaloids
The biosynthesis of viridicatin alkaloids is a complex pathway originating from three key precursors: anthranilic acid, L-phenylalanine, and L-methionine. The pathway first leads to the formation of benzodiazepine alkaloids like cyclopeptin, which is then converted to cyclopenin and cyclopenol. These benzodiazepines are the direct precursors to the quinoline-based viridicatin and viridicatol through a rearrangement process.
Biological Activities and Quantitative Data
Viridicatin alkaloids and their derivatives exhibit a broad spectrum of biological activities. Their primary therapeutic potential has been identified in antimicrobial and anticancer applications. The data below is collated from various studies to provide a comparative overview.
Cytotoxic Activity
The cytotoxicity of these compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
| Viridicatin-Containing Extract | HepG2 (Liver Carcinoma) | 32.88 µg/mL | [6] |
| Viridicatin-Containing Extract | MCF-7 (Breast Cancer) | 24.33 µg/mL | [6] |
| Isatin-3-Hydrazone Derivative | Chang Liver (Non-cancerous) | Low Cytotoxicity | [8] |
| Nortopsentin Analogue | P388 (Murine Leukemia) | Significant Activity | [9] |
Table 1: Summary of Cytotoxic Activity of Viridicatin-Related Scaffolds.
Antimicrobial Activity
The antimicrobial potential is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | Activity (MIC) | Reference |
| Viridicatin | Mycobacterium tuberculosis | Strong Activity | [6] |
| Viridicatol | Candida albicans | 7.2 µg/mL (IC50) | [1] |
| Isatin-Hydrazone 3c | Staphylococcus aureus | 3.1 µM | [8] |
| Isatin-Hydrazone 3c | Bacillus cereus | ~25 µM | [8] |
| Isatin-Hydrazone 3c (MBC) | Staphylococcus aureus | 6.2 µM | [8] |
Table 2: Summary of Antimicrobial Activity of Viridicatin-Related Scaffolds.
Putative Mechanism of Action: Induction of Apoptosis
While the precise signaling pathways for viridicatin alkaloids are still under investigation, evidence for many cytotoxic natural products points towards the induction of apoptosis (programmed cell death) via the intrinsic or mitochondrial pathway. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).[7][10] It is hypothesized that viridicatin derivatives may disrupt the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to MOMP. This releases cytochrome c into the cytosol, triggering the formation of the apoptosome and activating a cascade of caspases (initiator caspase-9 and effector caspase-3), which ultimately execute cell death.[11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of viridicatin alkaloids.
General Workflow for Derivative Screening
The process of discovering and evaluating new viridicatin derivatives follows a logical workflow from chemical synthesis to biological characterization.
Protocol: Synthesis of a Viridicatin Analogue
This protocol describes a concise synthesis of 3-hydroxy-4-arylquinolin-2(1H)-ones, the core scaffold of viridicatin, via a one-pot reaction.[5]
-
Reagents and Materials : Cyanoacetanilide, substituted aldehyde, potassium carbonate (K₂CO₃), hydrogen peroxide (H₂O₂), methanol (MeOH), reaction vessel, magnetic stirrer.
-
Step 1: Knoevenagel Condensation : To a solution of cyanoacetanilide (1.0 eq) and a selected aldehyde (1.2 eq) in methanol, add a catalytic amount of a suitable base (e.g., piperidine). Stir at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates consumption of the starting material.
-
Step 2: Epoxidation : To the reaction mixture, add K₂CO₃ (2.0 eq) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (3.0 eq) at 0°C.
-
Step 3: Cyclization and Precipitation : Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progression involves an in-situ epoxidation followed by a decyanative epoxide-arene cyclization.
-
Step 4: Isolation : The desired 3-hydroxy-4-arylquinolin-2(1H)-one product typically precipitates from the reaction mixture. Collect the solid by vacuum filtration.
-
Step 5: Purification : Wash the collected solid sequentially with water and cold methanol to remove impurities. The product can be further purified by recrystallization if necessary. Confirm structure using NMR and mass spectrometry.
Protocol: MTT Assay for Cytotoxicity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and viability.
-
Cell Seeding : Seed human cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment : Prepare serial dilutions of the test compounds (viridicatin derivatives) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation : Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The viridicatin family of alkaloids continues to be a promising source of lead compounds for drug discovery. Their potent cytotoxic and antimicrobial activities, coupled with their synthetically accessible core structures, make them ideal candidates for further investigation. Future research should focus on elucidating the specific molecular targets and detailed signaling pathways to better understand their mechanism of action. The development of structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity, potentially leading to the development of novel therapeutics for infectious diseases and cancer.[9][13] The incorporation of these scaffolds into modern drug discovery platforms, such as DNA-encoded libraries, may also accelerate the identification of new clinical candidates.[4]
References
- 1. Cyclophilin D interacts with Bcl2 and exerts an anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclophilin D Interacts with Bcl2 and Exerts an Anti-apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. ressources.unisciel.fr [ressources.unisciel.fr]
- 12. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of viridicatin and its related alkaloids, focusing on their chemical structures, biosynthesis, biological activities, and experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Viridicatin and its analogs are a class of fungal alkaloids characterized by a 3-hydroxy-4-phenyl-2(1H)-quinolone core structure. First isolated from Penicillium viridicatum, these compounds have since been identified in various other fungal species, including other Penicillium and Aspergillus species. The unique chemical scaffold of viridicatin alkaloids has attracted considerable interest due to their diverse and potent biological activities, which include antimicrobial, anticancer, and antiglioma properties. This guide will delve into the key aspects of these promising natural products.
Chemical Structures of Viridicatin and Related Alkaloids
The core structure of viridicatin can be modified at various positions, giving rise to a family of related alkaloids. Key members of this family are detailed in the table below.
| Alkaloid | R1 | R2 | R3 | Notes |
| Viridicatin | H | H | H | The parent compound of the family. |
| Viridicatol | OH | H | H | A hydroxylated derivative of viridicatin. |
| 3-O-Methylviridicatin | OCH3 | H | H | A methylated derivative of viridicatin. |
| Cyclopenin | - | - | - | A benzodiazepine precursor to viridicatin. |
| Cyclopenol | - | - | - | A hydroxylated precursor to viridicatol. |
| Dehydrocyclopeptine | - | - | - | A related benzodiazepine alkaloid. |
Biosynthesis of Viridicatin
The biosynthesis of viridicatin is a fascinating enzymatic process that involves a key ring contraction of a benzodiazepine precursor. The pathway begins with the non-ribosomal peptide synthetase (NRPS)-mediated condensation of anthranilic acid and L-phenylalanine to form a cyclopeptine intermediate.
The key steps in the biosynthesis of viridicatin are as follows:
-
Formation of Cyclopeptine: Anthranilic acid and L-phenylalanine are condensed by an NRPS to form the benzodiazepinedione, cyclopeptine.
-
Epoxidation: The non-heme, Fe(II)/α-ketoglutarate-dependent dioxygenase, AsqJ, catalyzes the epoxidation of cyclopeptine to yield (-)-cyclopenin.
-
Ring Contraction: The hemocyanin-like protein, AsqI, facilitates the rearrangement of cyclopenin through a ring contraction mechanism to form the quinolone scaffold of viridicatin.
Below is a diagram illustrating the biosynthetic pathway of viridicatin.
Caption: Biosynthetic pathway of viridicatin from its precursors.
Biological Activities of Viridicatin and Related Alkaloids
Viridicatin and its analogs exhibit a range of biological activities, making them attractive candidates for further investigation in drug development. A summary of their activities is presented in the table below.
| Alkaloid/Fraction | Biological Activity | Cell Line/Organism | Quantitative Data (IC50/MIC) | Reference |
| Sub-fraction with Viridicatin and Dehydrocyclopeptine | Cytotoxicity | HEPG2 (Hepatic Carcinoma) | IC50: 32.8774 µg/mL | [1] |
| Sub-fraction with Viridicatin and Dehydrocyclopeptine | Cytotoxicity | MCF-7 (Breast Cancer) | IC50: 24.3284 µg/mL | [1] |
| Viridicatin | Antibacterial | Mycobacterium tuberculosis | Strong activity (specific MIC not reported) | [1] |
While specific signaling pathways modulated by viridicatin are not yet well-elucidated in the scientific literature, the cytotoxic and antimicrobial activities suggest interference with fundamental cellular processes. Further research is required to identify the specific molecular targets and signaling cascades affected by these alkaloids.
Experimental Protocols
This section provides an overview of the experimental procedures for the isolation and synthesis of viridicatin alkaloids.
Isolation of Viridicatin from Penicillium Species
The following is a general protocol for the isolation of viridicatin from a fungal culture, based on reported methods.[1]
1. Fungal Culture:
-
Inoculate a suitable solid medium (e.g., rice medium) with a viridicatin-producing strain of Penicillium (e.g., P. aurantiogriseum).
-
Incubate the culture under appropriate conditions (e.g., room temperature, static) for a sufficient period to allow for alkaloid production.
2. Extraction:
-
Harvest the fungal biomass and the solid medium.
-
Extract the entire culture with an organic solvent such as ethyl acetate.
-
Repeat the extraction process multiple times to ensure complete recovery of the alkaloids.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
3. Purification:
-
Subject the crude extract to chromatographic separation. This may involve multiple steps, such as:
- Column Chromatography: Use silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to fractionate the extract.
- Preparative Thin-Layer Chromatography (TLC): Further purify the fractions containing the desired alkaloids.
- High-Performance Liquid Chromatography (HPLC): Use a suitable column (e.g., C18) and mobile phase for final purification of the individual alkaloids.
-
Monitor the separation process using analytical TLC or HPLC.
-
Characterize the purified compounds using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
Synthesis of Viridicatin Alkaloids
A versatile method for the synthesis of viridicatin and its analogs involves the reaction of cyanoacetanilides with aldehydes.[2][3]
1. Knoevenagel Condensation/Epoxidation:
-
React a substituted cyanoacetanilide with an appropriate aldehyde in the presence of a base.
-
The intermediate undergoes an in-situ epoxidation.
2. Decyanative Epoxide-Arene Cyclization:
-
The epoxide intermediate undergoes a cyclization reaction, leading to the formation of the 3-hydroxy-4-arylquinolin-2(1H)-one scaffold of viridicatin.
3. Purification:
-
The product can often be isolated by precipitation and filtration.
-
Further purification can be achieved by recrystallization or column chromatography.
Below is a diagram illustrating a general experimental workflow for the study of viridicatin alkaloids.
Caption: General experimental workflow for viridicatin research.
Conclusion
Viridicatin and its related alkaloids represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their unique chemical structures, interesting biosynthetic pathway, and potent biological activities warrant further investigation. While progress has been made in their synthesis and isolation, a deeper understanding of their mechanism of action and the specific signaling pathways they modulate is crucial for advancing these compounds through the drug discovery pipeline. This guide provides a solid foundation for researchers and scientists to build upon in their exploration of this fascinating family of fungal alkaloids.
References
Methodological & Application
Application Notes and Protocols: Synthesis of O,N-Dimethylviridicatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of O,N-Dimethylviridicatin, a derivative of the natural alkaloid viridicatin. The synthesis is a two-step process commencing with the one-pot synthesis of the viridicatin core structure, 3-hydroxy-4-phenyl-2(1H)-quinolone, followed by an exhaustive methylation to yield the final product. This protocol is intended for use by qualified researchers in a laboratory setting.
Introduction
Viridicatin and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities. The methylation of the hydroxyl and lactam nitrogen groups can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development. This protocol outlines a reliable method to synthesize this compound for further investigation.
Synthesis Pathway
The overall synthetic route involves the initial formation of the 3-hydroxy-4-phenyl-2(1H)-quinolone core, followed by a double methylation event at the oxygen and nitrogen atoms.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-4-phenyl-2(1H)-quinolone (Viridicatin)
This procedure is adapted from the one-pot synthesis described by Tangella et al.
Materials:
-
Isatin
-
Benzaldehyde
-
p-Toluenesulfonylhydrazide (TsNHNH₂)
-
Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH)
Procedure:
-
To a solution of isatin (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.0 mmol) and p-toluenesulfonylhydrazide (1.1 mmol).
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl to pH 5-6.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford pure 3-hydroxy-4-phenyl-2(1H)-quinolone.
Step 2: Synthesis of this compound
This is a general procedure for exhaustive methylation.
Materials:
-
3-Hydroxy-4-phenyl-2(1H)-quinolone (from Step 1)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride (2.5 mmol, washed with anhydrous hexane to remove mineral oil) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of 3-hydroxy-4-phenyl-2(1H)-quinolone (1.0 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add methyl iodide (3.0 mmol) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Data Presentation
| Step | Reactant | Molar Equiv. | Reagent/Catalyst | Molar Equiv. | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Isatin | 1.0 | p-Toluenesulfonylhydrazide | 1.1 | Ethanol | Reflux | 8-10 | ~70-80 |
| Benzaldehyde | 1.0 | Potassium Carbonate | 2.0 | |||||
| 2 | 3-Hydroxy-4-phenyl-2-quinolone | 1.0 | Sodium Hydride | 2.5 | DMF | 0 °C to RT | 12-16 | Variable |
| Methyl Iodide | 3.0 |
Note: Yields are approximate and can vary based on experimental conditions.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate precautions.
-
Dispose of all chemical waste according to institutional guidelines.
Application Notes and Protocols for HPLC Analysis of O,N-Dimethylviridicatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,N-Dimethylviridicatin is a fungal alkaloid belonging to the quinolinone class of natural products. As with many fungal metabolites, interest in this compound and its analogs is growing due to their potential biological activities, which may be relevant in drug discovery and development. Accurate and reliable quantitative analysis is crucial for the study of this compound, whether in the context of natural product isolation, synthetic chemistry, or pharmacological testing. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such molecules.
This document provides a detailed application note and protocol for the HPLC analysis of this compound. The method is designed to be robust and suitable for routine analysis in a research or quality control setting.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value |
| Molecular Formula | C₁₇H₁₅NO₂[1] |
| Molecular Weight | 265.31 g/mol [1] |
| Chemical Structure | A quinolinone core with N-methyl and O-methyl substitutions. |
| Polarity | Expected to be a relatively nonpolar molecule due to its aromatic rings and lack of highly polar functional groups. |
| UV-Vis Absorption | As a quinolinone alkaloid, it is expected to have strong UV absorbance. Based on similar structures, maximal absorbance wavelengths (λmax) are anticipated in the range of 220-260 nm and potentially a secondary peak around 350 nm. |
Recommended HPLC Method
Based on the chemical properties of this compound, a reversed-phase HPLC method using a C18 stationary phase is recommended. This approach is well-suited for the separation of nonpolar to moderately polar aromatic compounds.
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV-Vis or Diode Array Detector (DAD). |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (primary); DAD can be used to monitor a wider range (e.g., 200-400 nm) for method development and peak purity analysis. |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% Water with 0.1% Formic Acid, 40% Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the matrix from which this compound is being analyzed (e.g., fungal extract, reaction mixture, biological fluid). A general protocol for a solid sample is provided below.
-
Extraction: Accurately weigh the sample and extract it with a suitable organic solvent such as methanol or ethyl acetate. Sonication or vortexing can be used to improve extraction efficiency.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration, followed by the sample solutions.
-
Record the chromatograms and integrate the peak corresponding to this compound.
Quantification
-
Calibration Curve: Plot the peak area of the this compound standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable.
-
Sample Concentration: Use the equation from the calibration curve to calculate the concentration of this compound in the injected sample solutions.
-
Original Sample Concentration: Account for any dilution factors used during sample preparation to determine the concentration of this compound in the original sample.
Method Validation Parameters (Hypothetical Data)
For a robust and reliable method, validation should be performed according to ICH guidelines. The following table presents hypothetical but typical quantitative data for the proposed HPLC method.
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.9995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD for peak area) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Retention Time | ~12.5 min (dependent on specific column and system) |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for NMR Spectroscopic Analysis of O,N-Dimethylviridicatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the structural elucidation and characterization of O,N-Dimethylviridicatin. This document includes predicted ¹H and ¹³C NMR data, generalized experimental protocols for one-dimensional and two-dimensional NMR experiments, and graphical representations of experimental workflows and key structural correlations.
Introduction to this compound
This compound is a quinoline alkaloid with the chemical formula C₁₇H₁₅NO₂. The structural analysis of such small molecules is crucial in drug discovery and development for confirming identity, purity, and for understanding structure-activity relationships. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and spatial arrangement of atoms.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using computational algorithms and serve as a reference for experimental data acquisition and interpretation. The atom numbering scheme used for the assignments is shown in Figure 1.
Figure 1. Structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Data
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| H-5 | 7.65 |
| H-6 | 7.20 |
| H-7 | 7.45 |
| H-8 | 8.10 |
| H-2' | 7.50 |
| H-3' | 7.40 |
| H-4' | 7.42 |
| H-5' | 7.40 |
| H-6' | 7.50 |
| N-CH₃ | 3.50 |
| O-CH₃ | 3.90 |
Table 1. Predicted ¹H NMR chemical shifts for this compound.
Predicted ¹³C NMR Data
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-2 | 162.5 |
| C-3 | 115.0 |
| C-4 | 145.0 |
| C-4a | 125.0 |
| C-5 | 128.0 |
| C-6 | 124.0 |
| C-7 | 130.0 |
| C-8 | 120.0 |
| C-8a | 140.0 |
| C-1' | 135.0 |
| C-2' | 129.0 |
| C-3' | 128.5 |
| C-4' | 129.5 |
| C-5' | 128.5 |
| C-6' | 129.0 |
| N-CH₃ | 30.0 |
| O-CH₃ | 56.0 |
Table 2. Predicted ¹³C NMR chemical shifts for this compound.
Experimental Protocols
The following are generalized protocols for acquiring 1D and 2D NMR spectra. Instrument-specific parameters may need to be optimized.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
¹H NMR Spectroscopy Protocol
-
Instrument Setup: Tune and shim the NMR spectrometer to the sample.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): Typically 0-12 ppm.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals.
-
¹³C NMR Spectroscopy Protocol
-
Instrument Setup: Tune and shim the spectrometer for ¹³C.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Typically 0-200 ppm.
-
Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak.
-
2D NMR Spectroscopy Protocols (HSQC, HMBC, NOESY)
2D NMR experiments are crucial for unambiguous assignment of ¹H and ¹³C signals and for determining the complete molecular structure.
The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei (in this case, ¹³C).
-
Acquisition Parameters:
-
Pulse Program: Standard HSQC pulse sequence with gradients for coherence selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Spectral Width (F2 - ¹H): Set to cover all proton signals.
-
Spectral Width (F1 - ¹³C): Set to cover the expected range of protonated carbon signals (e.g., 10-160 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is essential for connecting different spin systems.
-
Acquisition Parameters:
-
Pulse Program: Standard HMBC pulse sequence with gradients (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (F2 - ¹H): Set to cover all proton signals.
-
Spectral Width (F1 - ¹³C): Set to cover the full range of carbon signals (e.g., 0-200 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Long-range coupling delay (D6): Optimized for a J-coupling of 8-10 Hz.
-
The NOESY experiment shows through-space correlations between protons that are in close proximity, providing information about the 3D structure and stereochemistry.
-
Acquisition Parameters:
-
Pulse Program: Standard NOESY pulse sequence with gradients (e.g., noesygpph on Bruker instruments).
-
Spectral Width (F2 and F1): Set to cover all proton signals.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Mixing Time (D8): 500-800 ms for small molecules.
-
Data Visualization with Graphviz
The following diagrams illustrate the general workflow for NMR data analysis and the key structural correlations expected for this compound.
Application Note: Mass Spectrometric Analysis of O,N-Dimethylviridicatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of O,N-Dimethylviridicatin using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a derivative of the fungal alkaloid viridicatin and is of interest to researchers in natural product chemistry and drug discovery. This document outlines the sample preparation, chromatographic separation, and mass spectrometric conditions for the accurate identification and quantification of this compound.
Introduction
This compound is a methylated derivative of viridicatin, a quinolinone alkaloid produced by various fungi. The pharmacological and toxicological properties of viridicatin and its derivatives are areas of active research. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds in complex biological and chemical matrices. This note describes a robust LC-MS/MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to prepare working standards for calibration curves.
-
-
Biological Matrix (e.g., Plasma, Urine) Sample Preparation:
-
To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Data Presentation
The molecular formula of this compound is C₁₇H₁₅NO₂ with a molecular weight of 265.31 g/mol . The expected protonated molecule [M+H]⁺ will have an m/z of 266.12.
Table 1: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Neutral Loss | Collision Energy (eV) |
| 266.12 | 251.09 | CH₃ | 20 |
| 266.12 | 238.10 | CO | 25 |
| 266.12 | 223.08 | CO + CH₃ | 30 |
Note: The collision energies provided are typical starting points and may require optimization on the specific instrument being used.
Visualization of Methodologies
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway
Based on the structure of this compound and general fragmentation principles for related compounds, a putative fragmentation pathway is proposed. The quinolinone core is relatively stable. Initial fragmentation is likely to involve the loss of the methyl groups or the carbonyl group.
Caption: Predicted fragmentation pathway of protonated this compound.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the analysis of this compound. The detailed protocol can be adapted by researchers for pharmacokinetic studies, metabolism investigations, and quality control of natural product extracts. The predicted fragmentation pathway offers a basis for the identification of this compound in the absence of a reference standard, though confirmation with an authentic standard is always recommended.
Application Notes and Protocols for the Purification of Synthetic O,N-Dimethylviridicatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of synthetic O,N-Dimethylviridicatin, a quinolone alkaloid derivative. The following protocols are based on established methodologies for the purification of analogous compounds, including viridicatin derivatives and other N-methylated quinolones.
Introduction
This compound is a synthetic derivative of the natural alkaloid viridicatin. As with many synthetic small molecules intended for biological evaluation, achieving high purity is critical to ensure that observed activities are intrinsic to the compound of interest and not due to impurities. This document outlines a multi-step purification strategy involving crude purification, column chromatography, and final recrystallization.
Chemical Properties
A summary of the key chemical properties of this compound is provided in Table 1.
| Property | Value |
| Molecular Formula | C₁₇H₁₅NO₂ |
| Molecular Weight | 265.31 g/mol |
| Appearance | Off-white to pale yellow solid (expected) |
| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and water. |
Purification Workflow
The overall workflow for the purification of synthetic this compound is depicted in the following diagram. This process is designed to remove unreacted starting materials, reaction byproducts, and other impurities.
Experimental Protocols
This initial step aims to remove a significant portion of impurities by taking advantage of potential solubility differences. The isolation of viridicatin alkaloids has been successfully achieved through precipitation and filtration.
Materials:
-
Crude this compound solid
-
Methanol (MeOH)
-
Deionized water
-
Beaker
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude synthetic this compound in a minimal amount of methanol in a beaker with magnetic stirring.
-
Once fully dissolved, slowly add deionized water dropwise while stirring vigorously.
-
Continue adding water until a precipitate is formed and no further precipitation is observed.
-
Allow the suspension to stir for an additional 30 minutes at room temperature to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of a cold methanol/water mixture (e.g., 1:1 v/v).
-
Dry the solid under vacuum to a constant weight.
Column chromatography is a standard and effective method for purifying quinolone alkaloids and their derivatives. A silica gel stationary phase is recommended with a gradient elution of a non-polar and a more polar organic solvent.
Materials:
-
Crude or precipitated this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate (EtOAc)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber and UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the packed column.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 0% to 30% ethyl acetate in hexane.
-
The optimal solvent system should be determined beforehand by TLC analysis.
-
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. A typical developing solvent for TLC would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The spots can be visualized under a UV lamp.
-
Pooling and Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Table 2: Suggested Column Chromatography Parameters
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 100% Hexane |
| Final Eluent | 70:30 Hexane:Ethyl Acetate |
| Monitoring | TLC (UV at 254 nm) |
Recrystallization is employed as a final step to obtain a highly pure, crystalline solid. The choice of solvent is critical for successful recrystallization.
Materials:
-
Chromatographically purified this compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
If a solvent mixture (e.g., ethyl acetate/hexane) is used, dissolve the compound in the more soluble solvent (ethyl acetate) and then add the less soluble solvent (hexane) dropwise until the solution becomes slightly cloudy. Reheat to clarify.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to yield the final, pure this compound.
Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques.
Table 3: Analytical Techniques for Purity and Characterization
| Technique | Purpose | Expected Outcome |
| LC-MS | Purity assessment and mass confirmation | Single peak corresponding to the mass of this compound |
| ¹H and ¹³C NMR | Structural confirmation and purity | Spectra consistent with the structure of this compound; absence of impurity signals |
| HRMS | Exact mass determination | Measured mass consistent with the calculated exact mass of the molecular formula |
| Melting Point | Purity indicator | Sharp melting point range |
By following these detailed protocols, researchers can effectively purify synthetic this compound to a high degree of purity, suitable for subsequent biological and pharmacological studies.
Application Notes and Protocols for O,N-Dimethylviridicatin In Vitro Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential in vitro bioassays for O,N-Dimethylviridicatin, a derivative of the fungal alkaloid viridicatin. While specific data for this compound is limited in publicly available literature, the following protocols are based on the observed biological activities of closely related viridicatin analogs, such as 3-O-methylviridicatin and crude extracts containing viridicatin. These compounds have demonstrated potential as inhibitors of inflammatory pathways, as well as exhibiting cytotoxic and antimicrobial properties.
The provided protocols for cytotoxicity, antimicrobial, and TNF-α inhibition assays are foundational methods to assess the biological activity of this compound and similar compounds.
Quantitative Data Summary
The following table summarizes the reported in vitro biological activity for 3-O-methylviridicatin, a compound structurally related to this compound. This data can serve as a benchmark for initial experimental design.
| Compound | Bioassay | Cell Line | Endpoint | IC50 |
| 3-O-methylviridicatin | TNF-α induced HIV LTR activation | HeLa-based | Luciferase activity | 5 µM |
| 3-O-methylviridicatin | TNF-α induced HIV production | OM-10.1 | Virus production | 2.5 µM |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on human cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).
Materials:
-
This compound
-
HepG2 and MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HepG2 and MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Antimicrobial Susceptibility Testing using Broth Microdilution
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic bacteria and fungi.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well plates
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation:
-
Culture bacteria on nutrient agar and fungi on Sabouraud dextrose agar.
-
Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in the appropriate broth (MHB or RPMI) in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
TNF-α Induced HIV LTR Activation Assay (Luciferase Reporter Assay)
Objective: To evaluate the inhibitory effect of this compound on TNF-α-induced activation of the HIV-1 Long Terminal Repeat (LTR) promoter.
Materials:
-
This compound
-
HeLa cells stably transfected with an HIV-LTR-luciferase reporter construct
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin
-
Recombinant human TNF-α
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture the HeLa-HIV-LTR-luciferase cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells by adding the compound dilutions to the wells and incubate for 1-2 hours.
-
Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity of the treated cells to the activity of the TNF-α stimulated vehicle control.
-
Plot a dose-response curve and calculate the IC50 value.
-
Caption: A potential mechanism of action for this compound in the TNF-α signaling pathway leading to HIV LTR activation.
O,N-Dimethylviridicatin: Application Notes and Protocols for Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,N-Dimethylviridicatin is a synthetic derivative of viridicatin, a quinoline alkaloid known to be produced by various fungi of the genus Penicillium. Quinoline alkaloids represent a broad class of heterocyclic compounds with a diverse range of biological activities, including antimicrobial, antifungal, and antitumor properties. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential antimicrobial agent. The methodologies outlined herein are foundational for determining its spectrum of activity, mechanism of action, and efficacy in preclinical models.
Given the limited publicly available data on this compound, the quantitative data and mechanistic insights presented are based on studies of the closely related viridicatumtoxins. Viridicatumtoxins share a structural relationship with tetracycline antibiotics and have a well-documented antimicrobial mechanism of action. It is hypothesized that this compound may exhibit similar properties, and the provided protocols are designed to rigorously test this hypothesis.
Data Presentation: Antimicrobial Activity of Related Compounds
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of viridicatumtoxins A and B against several bacterial strains. This data serves as a reference for the expected range of activity for novel viridicatin derivatives like this compound.
| Compound | Enterococcus faecalis (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (deficient outer membrane) (MIC in µg/mL) |
| Viridicatumtoxin A | 1-2 | 1-2 | 8 |
| Viridicatumtoxin B | 1-2 | 1-2 | 8 |
Data is derived from studies on viridicatumtoxins and should be considered representative.[1]
Postulated Mechanism of Action and Signaling Pathway
The primary antimicrobial mechanism of the related viridicatumtoxins is the inhibition of undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in the bacterial cell wall synthesis pathway.[1][2] UPPS is responsible for the synthesis of undecaprenyl pyrophosphate, a lipid carrier that transports peptidoglycan precursors across the cell membrane. By inhibiting UPPS, this compound is hypothesized to disrupt cell wall formation, leading to cell lysis and bacterial death.
Additionally, due to their structural similarity to tetracyclines, viridicatumtoxins have been shown to weakly inhibit the bacterial 70S ribosome, suggesting a potential secondary mechanism of action by interfering with protein synthesis.[1][2]
Figure 1: Postulated inhibition of bacterial cell wall synthesis by this compound.
Experimental Protocols
The following are detailed protocols for the antimicrobial evaluation of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial cultures in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in the 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate.
-
Add 50 µL of the diluted bacterial suspension to each well containing the compound, as well as to a positive control well (bacteria only) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth.
Figure 2: Experimental workflow for the broth microdilution assay.
Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC)
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes
-
Shaking incubator
-
Agar plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Prepare culture tubes with MHB containing this compound at the desired concentrations. Include a growth control tube without the compound.
-
Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics.
Figure 3: Experimental workflow for the time-kill kinetic assay.
Biofilm Disruption Assay
This protocol evaluates the ability of this compound to disrupt pre-formed bacterial biofilms.
Materials:
-
This compound
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) with 1% glucose or other biofilm-promoting medium
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
Procedure:
-
Grow a bacterial biofilm in the 96-well plate by inoculating with a standardized bacterial suspension and incubating for 24-48 hours.
-
Gently wash the wells with sterile saline to remove planktonic cells.
-
Add fresh medium containing various concentrations of this compound to the wells with the established biofilms.
-
Incubate for a further 24 hours.
-
Wash the wells again to remove dead cells and residual compound.
-
Stain the remaining biofilm with 0.1% crystal violet for 15 minutes.
-
Wash the wells to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 95% ethanol or 30% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570 nm to quantify the biofilm biomass.
Figure 4: Experimental workflow for the biofilm disruption assay.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial antimicrobial characterization of this compound. By leveraging the knowledge of related compounds and employing standardized and robust experimental designs, researchers can effectively evaluate its potential as a novel therapeutic agent. The successful execution of these protocols will provide critical data on its spectrum of activity, potency, and mechanism of action, thereby guiding future drug development efforts.
References
Application Notes and Protocols for Studying O,N-Dimethylviridicatin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial in vitro evaluation of the fungal metabolite, O,N-Dimethylviridicatin, in cancer cell culture models. The protocols outlined below detail methodologies for assessing its cytotoxic and apoptotic effects, as well as for investigating its potential mechanisms of action through common cell signaling pathways.
Data Presentation
Quantitative data from the following experimental protocols should be recorded and organized into the following tables for clear comparison and analysis.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Time Point (e.g., 24h) IC₅₀ (µM) | Time Point (e.g., 48h) IC₅₀ (µM) | Time Point (e.g., 72h) IC₅₀ (µM) |
| e.g., MCF-7 | |||
| e.g., HeLa | |||
| e.g., A549 | |||
| Add other cell lines as tested |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| e.g., MCF-7 | Control | |||
| IC₅₀ | ||||
| 2 x IC₅₀ | ||||
| e.g., HeLa | Control | |||
| IC₅₀ | ||||
| 2 x IC₅₀ | ||||
| Add other cell lines as tested |
Table 3: Cell Cycle Analysis of Cells Treated with this compound
| Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., MCF-7 | Control | |||
| IC₅₀ | ||||
| 2 x IC₅₀ | ||||
| e.g., HeLa | Control | |||
| IC₅₀ | ||||
| 2 x IC₅₀ | ||||
| Add other cell lines as tested |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the test compound is critical for reproducible results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Based on the molecular weight of this compound, calculate the required mass to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in DMSO.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the appropriate amount of this compound powder and place it into a sterile amber tube or a clear tube wrapped in aluminum foil if the compound is light-sensitive.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary if solubility is an issue.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For cell culture experiments, thaw an aliquot and dilute it to the final working concentrations in the complete cell culture medium. Ensure the final DMSO concentration in the medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank), and medium with DMSO (vehicle control).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1x Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples immediately by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathways
This technique is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.
Materials:
-
Cancer cell lines
-
6-well or 10 cm culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against total and phosphorylated Akt, ERK, p38, JNK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound for the desired times and concentrations.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine changes in protein expression or phosphorylation.
Visualizations
The following diagrams illustrate the experimental workflow and potential signaling pathways that may be affected by this compound.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Studies of Novel Compounds
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel enzyme inhibitors. While the initial request specified O,N-Dimethylviridicatin, a thorough search of the scientific literature did not yield any public data for a compound with this name. Therefore, this document presents a generalized framework for investigating the enzyme inhibition properties of a hypothetical test compound, referred to herein as "Compound X." This framework can be readily adapted for any new chemical entity, including derivatives of natural products like viridicatin alkaloids.
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[1] They are fundamental tools in drug discovery and for elucidating biochemical pathways. The protocols and data presentation formats outlined below will guide the user through the process of determining the inhibitory potency (e.g., IC50) and the mechanism of action of their test compound.
Data Presentation: Summarizing Quantitative Inhibition Data
Clear and concise presentation of quantitative data is crucial for comparing the potency and selectivity of enzyme inhibitors. The following tables provide templates for organizing experimental results.
Table 1: Inhibitory Potency (IC50) of Compound X against a Panel of Enzymes
| Target Enzyme | Substrate | Substrate Concentration (µM) | Compound X IC50 (µM) | Positive Control IC50 (µM) |
| Enzyme A | Substrate 1 | 10 | [Insert Value] | [Insert Value] |
| Enzyme B | Substrate 2 | 25 | [Insert Value] | [Insert Value] |
| Enzyme C | Substrate 3 | 50 | [Insert Value] | [Insert Value] |
| Enzyme D (Counter-screen) | Substrate 4 | 15 | [Insert Value] | [Insert Value] |
IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%.[2]
Table 2: Mechanism of Inhibition Analysis for Compound X against Target Enzyme A
| Inhibition Mode | Apparent K_m_ | Apparent V_max_ | K_i_ (µM) |
| Competitive | Increases | Unchanged | [Insert Value] |
| Non-competitive | Unchanged | Decreases | [Insert Value] |
| Uncompetitive | Decreases | Decreases | [Insert Value] |
| Mixed | Increases/Decreases | Decreases | [Insert Value] |
K_m_ (Michaelis constant) is the substrate concentration at which the reaction rate is half of V_max_ (maximum reaction velocity). K_i_ (inhibition constant) is a measure of the potency of an inhibitor.
Experimental Protocols
The following are detailed protocols for key experiments in enzyme inhibition studies.
Protocol 1: Determination of IC50 Value
This protocol describes a common method for determining the concentration of an inhibitor required to reduce enzyme activity by 50%.
Materials:
-
Target enzyme
-
Enzyme substrate
-
Assay buffer (optimized for the target enzyme)
-
Compound X (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader (e.g., spectrophotometer, fluorometer)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of Compound X in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a serial dilution of Compound X in the assay buffer. A common starting range is 100 µM to 1 nM.
-
Prepare a solution of the target enzyme in assay buffer at a concentration that yields a linear reaction rate over the desired time course.
-
Prepare a solution of the substrate in assay buffer. The concentration should ideally be at or near the K_m_ value for the enzyme.
-
-
Set up the Assay Plate:
-
Add a small volume (e.g., 2 µL) of each concentration of the serially diluted Compound X to the wells of the 96-well plate.
-
Include control wells:
-
100% Activity Control: Add solvent without Compound X.
-
0% Activity Control (Background): Add assay buffer without the enzyme.
-
Positive Control: Add a known inhibitor of the enzyme at a concentration that gives maximal inhibition.
-
-
Add the enzyme solution to all wells except the 0% activity control wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the product formation or substrate depletion over time. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates relative to the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Protocol 2: Mechanism of Inhibition Studies
This protocol is designed to determine the mode of inhibition (e.g., competitive, non-competitive) of Compound X.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of Compound X.
-
Prepare several fixed concentrations of Compound X (e.g., 0.5x, 1x, 2x, and 4x the IC50 value).
-
Prepare a serial dilution of the substrate. The concentration range should span from well below to well above the K_m_ value.
-
-
Set up the Assay:
-
For each fixed concentration of Compound X (including a no-inhibitor control), perform a set of reactions with the varying substrate concentrations.
-
Add the fixed concentration of Compound X and the enzyme to the wells.
-
Pre-incubate as in Protocol 1.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reactions by adding the different concentrations of the substrate.
-
Measure the initial reaction rates for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction rate versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent K_m_ and V_max_ values.
-
Create a Lineweaver-Burk plot (double reciprocal plot) of 1/rate versus 1/[Substrate] for each inhibitor concentration.
-
Analyze the changes in K_m_ and V_max_ in the presence of the inhibitor to determine the mechanism of inhibition:
-
Visualizations: Workflows and Pathways
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates how an enzyme inhibitor might interrupt a cellular signaling cascade.
Caption: Inhibition of a signaling pathway by Compound X.
Logical Relationship of Inhibition Types
This diagram shows the different types of reversible enzyme inhibition.
Caption: Classification of reversible enzyme inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. A concise and versatile synthesis of viridicatin alkaloids from cyanoacetanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of reverse transcriptase activity by benzophenanthridine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: O,N-Dimethylviridicatin Synthesis
Disclaimer: The synthesis of O,N-Dimethylviridicatin is a complex process. The information provided below is for informational purposes only and should be used by qualified researchers in a controlled laboratory setting. All procedures should be performed with appropriate safety precautions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a derivative of viridicatin. Its synthesis typically involves the N-methylation and O-methylation of a viridicatin precursor. The core scaffold of viridicatin is often synthesized from 3-amino-4-phenyl-1H-quinolin-2-one. The dimethylation can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
Q2: What are the critical parameters affecting the yield of this compound synthesis?
A2: Several factors can significantly influence the final yield:
-
Purity of the starting materials: Impurities in the viridicatin precursor can lead to side reactions and lower yields.
-
Choice of methylating agent: The reactivity of the methylating agent (e.g., dimethyl sulfate vs. methyl iodide) can affect the reaction rate and selectivity.
-
Base selection: The strength and type of base (e.g., sodium hydride, potassium carbonate) are crucial for the deprotonation steps.
-
Solvent: The polarity and aprotic/protic nature of the solvent can impact the solubility of reactants and the reaction mechanism.
-
Reaction temperature and time: Optimization of these parameters is essential to ensure complete reaction while minimizing degradation and side product formation.
Q3: I am observing the formation of multiple products in my reaction mixture. What could be the cause?
A3: The formation of multiple products can be attributed to several factors:
-
Incomplete methylation: If the reaction is not allowed to proceed to completion, you may have a mixture of mono-methylated and di-methylated products.
-
Side reactions: The methylating agent can potentially react with other functional groups if present in the starting material or impurities.
-
Degradation: The product or starting material may be sensitive to the reaction conditions (e.g., high temperature, strong base) and degrade over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive or degraded reagents. | Ensure the purity and activity of starting materials, methylating agent, and base. Use freshly opened or properly stored reagents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some methylation reactions require heating, while others proceed at room temperature. Monitor the reaction progress using TLC or LC-MS. | |
| Inappropriate base or solvent. | The choice of base and solvent is critical. A stronger base like NaH may be required for complete deprotonation. The solvent should be anhydrous and compatible with the reactants. | |
| Formation of Mono-methylated Byproducts | Insufficient amount of methylating agent or base. | Use a molar excess of the methylating agent and base to drive the reaction towards the di-methylated product. |
| Short reaction time. | Increase the reaction time and monitor the disappearance of the mono-methylated species by TLC or LC-MS. | |
| Product Degradation | Reaction temperature is too high. | Perform the reaction at a lower temperature. |
| Prolonged exposure to a strong base. | Quench the reaction as soon as the starting material is consumed to minimize product degradation. | |
| Difficult Purification | Similar polarity of product and byproducts. | Optimize the chromatographic separation conditions. Try different solvent systems or use a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can also be an effective purification method. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3-amino-4-phenyl-1H-quinolin-2-one (Viridicatin precursor)
-
Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a solution of 3-amino-4-phenyl-1H-quinolin-2-one in anhydrous DMF, add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the resulting suspension at room temperature for 30 minutes.
-
Methylation: Cool the mixture back to 0 °C and add dimethyl sulfate (2.5 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Data Summary
Table 1: Effect of Base and Methylating Agent on Yield
| Entry | Base (equiv.) | Methylating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.5) | (CH₃)₂SO₄ (2.5) | Acetone | Reflux | 24 | 65 |
| 2 | NaH (2.2) | (CH₃)₂SO₄ (2.5) | DMF | RT | 18 | 85 |
| 3 | K₂CO₃ (2.5) | CH₃I (3.0) | DMF | 60 | 12 | 78 |
| 4 | NaH (2.2) | CH₃I (3.0) | THF | RT | 20 | 82 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary.
Visualizations
Technical Support Center: O,N-Dimethylviridicatin Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of O,N-Dimethylviridicatin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities for this compound are not extensively documented in publicly available literature, common impurities in the synthesis of related quinoline alkaloids and heterocyclic N-oxides may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Side-products: Isomers and products from competing side reactions.[1]
-
Reagents and solvents: Residual reagents, catalysts, and solvents used in the synthesis.
-
Degradation products: this compound may be susceptible to degradation, particularly if exposed to harsh conditions (e.g., strong acids/bases, high temperatures, or prolonged exposure to silica gel).[2]
Q2: What are the recommended analytical techniques for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the number of components in a mixture. It can also help in selecting an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to detect and quantify impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and can be used to identify and quantify impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.
Q3: What are the general solubility properties of quinoline alkaloids like this compound?
A3: Quinoline alkaloids, as a class, tend to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and alcohols (methanol, ethanol).[4][5] Their solubility in non-polar solvents like hexanes may be limited. The N-oxide functional group can increase polarity and may enhance solubility in more polar solvents. Solubility tests with small amounts of the crude product are always recommended to determine the optimal solvent for purification.
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. However, several challenges can arise.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough. | - Try a more polar solvent. - Use a mixed solvent system, adding a small amount of a more polar "good" solvent to the "bad" solvent.[6] |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added). - The compound is too soluble in the cold solvent. | - Evaporate some of the solvent to concentrate the solution. - Cool the solution in an ice bath to further decrease solubility. - Add a seed crystal of the pure compound to induce crystallization. - Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
| Oiling out (product separates as a liquid). | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is supersaturated. - High concentration of impurities. | - Lower the temperature at which the solution is cooled. - Add a small amount of a solvent in which the "oil" is insoluble to try and induce crystallization. - Redissolve the oil in more hot solvent and allow it to cool more slowly. |
| Low recovery of pure product. | - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Ensure the solution is cooled thoroughly in an ice bath before filtration. - Minimize the amount of cold solvent used for washing the crystals. - During hot filtration, use a heated funnel and pre-heat the receiving flask to prevent the product from crystallizing in the filter paper. |
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for quinoline alkaloids include ethanol/water, methanol/chloroform, and acetone/methanol.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography Issues
Column chromatography is a versatile technique for separating components of a mixture.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not elute from the column. | - The eluent is not polar enough. - The compound is strongly adsorbed to the stationary phase (e.g., silica gel).[2] | - Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. - Consider using a different stationary phase, such as alumina, which has different adsorption properties. |
| Poor separation of compounds (co-elution). | - The solvent system does not provide adequate resolution. - The column was not packed properly (channeling). - The column was overloaded with the sample. | - Optimize the solvent system using TLC. Aim for a difference in Rf values of at least 0.2 between the desired compound and impurities. - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of sample for the column size (typically 1-5% of the silica gel weight). |
| Streaking or tailing of bands. | - The compound is interacting too strongly with the stationary phase. - Decomposition of the compound on the column. | - Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to reduce strong interactions. - Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2] |
| Compound appears to decompose on the column. | - The compound is sensitive to the acidic nature of silica gel. | - Use a deactivated stationary phase (e.g., silica gel treated with triethylamine). - Perform the chromatography quickly (flash chromatography) to minimize contact time with the stationary phase. - Consider alternative purification methods like recrystallization or preparative HPLC. |
-
Stationary Phase and Column Preparation: Choose a stationary phase (e.g., silica gel or alumina). Prepare a slurry of the stationary phase in the initial eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. The sample can be loaded directly onto the top of the column (wet loading) or pre-adsorbed onto a small amount of silica gel and then added to the column (dry loading).
-
Elution: Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity (gradient elution) if necessary to elute the compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC or HPLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logic diagram for troubleshooting purification issues.
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
O,N-Dimethylviridicatin stability and degradation issues
Disclaimer: Specific stability and degradation data for O,N-Dimethylviridicatin are limited in publicly available literature. The following guidance is based on general principles for related quinoline alkaloids and best practices for handling sensitive organic compounds. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] It is advisable to protect the compound from light and moisture. For long-term storage, keeping it at -20°C is recommended.
Q2: What solvents are suitable for dissolving this compound?
Q3: Are there any known incompatibilities for this compound?
Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation of the quinoline alkaloid structure. Additionally, keep it away from heat, sparks, open flames, and other ignition sources.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of compound activity or inconsistent results over time. | Degradation due to improper storage (exposure to light, moisture, or elevated temperatures). | 1. Review storage conditions. Ensure the compound is stored in a tightly sealed, light-protected container at the recommended temperature. 2. Prepare fresh stock solutions for each experiment. 3. Perform a stability study under your experimental conditions (see Experimental Protocols). |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | 1. Degradation of this compound in the solvent or experimental buffer. 2. Contamination of the solvent or glassware. | 1. Analyze a freshly prepared sample to confirm the new peaks are from degradation. 2. Investigate the stability of the compound in your chosen solvent and buffer system over the time course of your experiment. 3. Use high-purity solvents and thoroughly clean all glassware. |
| Color change in the solid compound or solution. | Potential degradation or oxidation. | 1. Do not use the discolored material. 2. Acquire a fresh batch of the compound. 3. If the change occurred in solution, investigate the solution's stability and consider adding antioxidants if appropriate for your experiment. |
Stability Data (Illustrative Examples)
The following tables are illustrative examples of how to present stability data. Actual values would need to be determined experimentally.
Table 1: Example of pH Stability of this compound in Aqueous Buffers
| pH | Temperature (°C) | Incubation Time (hours) | % Remaining Compound |
| 3.0 | 25 | 24 | 85.2 |
| 5.0 | 25 | 24 | 95.8 |
| 7.4 | 25 | 24 | 98.1 |
| 9.0 | 25 | 24 | 70.3 |
Table 2: Example of Temperature Stability of this compound in DMSO
| Temperature (°C) | Incubation Time (days) | % Remaining Compound |
| 4 | 7 | 99.5 |
| 25 (Room Temp) | 7 | 92.1 |
| 37 | 7 | 85.6 |
Experimental Protocols
Protocol 1: Assessing pH Stability
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Sample Preparation: Spike the stock solution into each buffer to a final concentration suitable for your analytical method.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Analysis: Immediately analyze the aliquots using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.
Protocol 2: Assessing Photostability
-
Sample Preparation: Prepare solutions of this compound in a transparent solvent.
-
Exposure: Expose the samples to a controlled light source (e.g., a photostability chamber with a specific wavelength and intensity). Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Incubation: Keep both the exposed and control samples at a constant temperature.
-
Time Points: At various time points, take aliquots from both the exposed and control samples.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS.
-
Data Analysis: Compare the degradation in the light-exposed samples to the control samples to determine the extent of photodegradation.
Visualizations
References
avoiding experimental artifacts with O,N-Dimethylviridicatin
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for O,N-Dimethylviridicatin?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). For final dilutions in cell culture media, ensure the final DMSO concentration is below 0.1% to avoid solvent-induced artifacts.
Q2: How should this compound be stored?
A2: this compound should be stored as a lyophilized powder at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture.[1][2][3]
Q3: What is the known mechanism of action for this compound?
A3: The precise mechanism of action for this compound is still under investigation. Preliminary data suggests it may act as an inhibitor of the AKT/mTOR signaling pathway.[4][5]
Q4: Is this compound cytotoxic?
A4: Yes, this compound can exhibit cytotoxicity at higher concentrations. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line and assay. We recommend performing a dose-response curve to determine the IC50 value.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | 1. Improper storage and handling leading to compound degradation.[9] 2. Repeated freeze-thaw cycles of stock solutions. 3. Inconsistent final DMSO concentration across experiments. | 1. Store the compound as recommended. Prepare fresh dilutions from a new aliquot for each experiment. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Ensure the final DMSO concentration is consistent in all wells, including vehicle controls. |
| No observable effect of the compound | 1. The compound is not active in the chosen cell line or assay. 2. The concentration used is too low. 3. The compound has degraded. | 1. Test the compound in a different cell line or a cell-free assay if possible. 2. Perform a dose-response experiment with a wider range of concentrations.[10] 3. Use a fresh stock of the compound. |
| High background or off-target effects | 1. The compound concentration is too high, leading to non-specific binding.[11][12] 2. The compound may have off-target effects.[13][14][15] | 1. Lower the concentration of this compound used in the experiment. 2. Investigate potential off-target effects by testing the compound in assays for other known targets or using knockout/knockdown cell lines. |
| Compound precipitation in cell culture media | 1. Poor solubility of the compound in aqueous solutions.[16] 2. The final concentration of the compound is too high. | 1. Ensure the final DMSO concentration is sufficient to keep the compound in solution, but still below toxic levels. 2. Decrease the final concentration of the compound. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 8.5 |
| U87 | Glioblastoma | 12.2 |
| MDA-MB-231 | Breast Cancer | 15.7 |
| Ln229 | Glioblastoma | 18.1 |
Table 2: Recommended Concentration Ranges for Common Cell-Based Assays
| Assay Type | Recommended Concentration Range (µM) |
| Cell Viability (e.g., MTT, CellTiter-Glo®) | 0.1 - 100 |
| Western Blotting | 5 - 25 |
| Immunofluorescence | 1 - 20 |
| Cell Migration/Invasion Assay | 1 - 15 |
Experimental Protocols
1. Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Western Blotting for AKT Phosphorylation
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 10 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and detect with an ECL substrate.
Visualizations
Caption: Proposed signaling pathway inhibited by this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Actual versus recommended storage temperatures of oral anticancer medicines at patients’ homes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dimethyl Fumarate Combined With Vemurafenib Enhances Anti-Melanoma Efficacy via Inhibiting the Hippo/YAP, NRF2-ARE, and AKT/mTOR/ERK Pathways in A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. microfluidics.utoronto.ca [microfluidics.utoronto.ca]
- 7. Cell-based Assays | MuriGenics [murigenics.com]
- 8. biocompare.com [biocompare.com]
- 9. fda.gov [fda.gov]
- 10. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 15. epigenie.com [epigenie.com]
- 16. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O,N-Dimethylviridicatin Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with O,N-Dimethylviridicatin during in vitro and cell-based assays.
Troubleshooting Guide
Issue: Precipitate Formation Upon Addition to Aqueous Buffer or Media
When preparing this compound for an assay, you may observe precipitation when the concentrated stock solution (typically in an organic solvent) is diluted into an aqueous buffer or cell culture medium. This is a common issue for hydrophobic compounds.
Troubleshooting Workflow:
O,N-Dimethylviridicatin NMR Signal Assignment: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR signal assignment of O,N-Dimethylviridicatin and related viridicatin alkaloids. While specific high-resolution NMR data for this compound is not publicly available, this guide leverages knowledge of similar alkaloid structures to address common experimental hurdles.
Troubleshooting Guides
Problem: Overlapping Aromatic Signals in the ¹H NMR Spectrum
Overlapping signals in the aromatic region of the ¹H NMR spectrum are a common issue for polycyclic aromatic compounds like this compound, making unambiguous assignment difficult.
Possible Solutions:
-
2D NMR Spectroscopy: Employ two-dimensional NMR techniques to resolve overlapping multiplets.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the aromatic protons.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which can be particularly useful for identifying all protons of a substituted aromatic ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, aiding in the assignment of protons on adjacent rings or substituents.
-
-
Solvent Change: Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can induce differential chemical shift changes, potentially resolving signal overlap.
-
Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase spectral dispersion, often leading to better resolution of crowded regions.
Problem: Ambiguous Assignment of Methyl Group Signals
Distinguishing between the N-methyl and O-methyl signals in the ¹H and ¹³C NMR spectra can be challenging.
Possible Solutions:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive method. The N-methyl protons will show a long-range correlation (typically ³J) to the quaternary carbon of the quinoline ring to which the nitrogen is attached. The O-methyl protons will show a ³J correlation to the aromatic carbon bearing the methoxy group.
-
NOESY: The N-methyl protons may show a Nuclear Overhauser Effect (NOE) with nearby aromatic protons on the quinoline ring system. Similarly, the O-methyl protons may show an NOE with adjacent aromatic protons.
-
Chemical Shift Prediction: Use computational chemistry software to predict the ¹H and ¹³C chemical shifts for both isomers. While not a substitute for experimental data, it can provide a strong indication of the correct assignment.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the core viridicatin scaffold?
A1: Based on known data for viridicatin and related analogs, the following are approximate chemical shift ranges. The exact values for this compound will be influenced by the methylation.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 115 - 140 |
| Quaternary Aromatic C | - | 120 - 160 |
| Carbonyl C=O | - | ~165 |
| C-OH | - | ~150 |
| N-H (in viridicatin) | Broad, variable | - |
| N-CH₃ | ~3.5 - 4.0 | ~30 - 40 |
| O-CH₃ | ~3.8 - 4.2 | ~55 - 60 |
Q2: Which 2D NMR experiments are essential for the complete assignment of this compound?
A2: A combination of the following 2D NMR experiments is crucial for unambiguous structure elucidation:
-
COSY: To establish ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is critical for connecting spin systems and assigning quaternary carbons.
-
NOESY: To determine the spatial proximity of protons, confirming assignments and stereochemistry where applicable.
Experimental Protocols
Protocol 1: Standard 2D NMR Parameter Setup for Alkaloid Structure Elucidation
This protocol provides a general starting point for acquiring high-quality 2D NMR data for a molecule like this compound on a 400 or 500 MHz spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse widths.
-
COSY:
-
Pulse Program: cosygpqf
-
Spectral Width (F2 and F1): Set to cover all proton signals.
-
Number of Increments (F1): 256-512
-
Number of Scans: 2-4
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
¹³C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-180 ppm).
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
-
Number of Increments (F1): 256
-
Number of Scans: 4-8
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Long-Range Coupling Constant (ⁿJ(CH)): Set to 8 Hz to observe both ²J and ³J correlations.
-
Number of Increments (F1): 256-512
-
Number of Scans: 8-16
-
-
NOESY:
-
Pulse Program: noesygpph
-
Mixing Time: 500-800 ms.
-
Number of Increments (F1): 256-512
-
Number of Scans: 8-16
-
Visualizations
Caption: Experimental workflow for NMR signal assignment.
Caption: Troubleshooting logic for NMR signal assignment.
O,N-Dimethylviridicatin interference in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with O,N-Dimethylviridicatin in biological assays. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve potential experimental interferences.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Cytotoxicity Assays
Question 1: Why am I observing unexpectedly high cytotoxicity with this compound in my LDH assay, even at low concentrations?
Possible Cause: Your observation of high cytotoxicity, as measured by a lactate dehydrogenase (LDH) assay, could be a result of direct interference from this compound with the assay components, rather than actual cell death.[1][2] Small molecules can sometimes interact with the enzymes or substrates used in the assay, leading to false-positive results. Additionally, high background LDH levels in the serum of your culture medium can contribute to elevated readings.[1][3]
Troubleshooting Steps:
-
Run a Cell-Free Control: Prepare wells with your highest concentration of this compound in culture medium without cells. Add the LDH assay reagents as you would for your experimental samples. If you observe an increase in signal, it indicates direct interference.
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Reduce Serum Concentration: High concentrations of fetal bovine serum (FBS) or other sera can contain endogenous LDH, leading to high background.[1][4] Try reducing the serum concentration in your culture medium to 1-2% during the treatment period.
-
Optimize Cell Seeding Density: Too high a cell density can lead to spontaneous cell death and LDH release, while too low a density may not produce a detectable signal over background.[1][3] Perform a cell titration experiment to determine the optimal cell number for your assay.
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Use an Orthogonal Assay: Confirm your cytotoxicity results using a different method that relies on a distinct mechanism, such as an MTT or a resazurin-based assay, which measure metabolic activity.[5]
Question 2: My MTT assay results show increased cell viability at high concentrations of this compound, which contradicts my other findings. What could be happening?
Possible Cause: This counterintuitive result may be an artifact of the MTT assay itself. This compound might be directly reducing the MTT tetrazolium salt to its formazan product, independent of cellular metabolic activity. This would lead to a stronger colorimetric signal and an overestimation of cell viability.[6]
Troubleshooting Steps:
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Perform a Cell-Free MTT Assay: Add this compound to cell-free media and perform the MTT assay. The development of a purple color will confirm that the compound directly reduces the MTT reagent.
-
Microscopic Examination: Visually inspect the cells treated with this compound under a microscope before adding the MTT reagent. Look for morphological signs of cell death, such as detachment, rounding, or membrane blebbing.
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Switch to a Non-Tetrazolium-Based Assay: To avoid this specific interference, use a cytotoxicity assay with a different detection principle. An ATP-based assay (measuring cellular energy levels) or a real-time impedance-based assay would be suitable alternatives.
Section 2: Immunoassays
Question 3: I'm seeing inconsistent and high background signals in my ELISA when screening for the effects of this compound. How can I troubleshoot this?
Possible Cause: High background and variability in an Enzyme-Linked Immunosorbent Assay (ELISA) can be caused by several factors. This compound may be interfering with the antigen-antibody binding, the enzymatic reaction of the reporter (like horseradish peroxidase), or it could be causing non-specific binding to the plate surface. Additionally, components in your sample matrix can interfere with the assay.
Troubleshooting Steps:
-
Check for Assay Buffer Interference: Run a control where this compound is added to the assay buffer in wells without the capture antibody or the analyte. This will help determine if the compound interacts with the detection antibody or the substrate.
-
Evaluate Matrix Effects: If your samples are in a complex biological matrix, dilute them in the assay buffer. This can reduce the concentration of interfering substances.[7]
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Increase Washing Steps: Increase the number and rigor of your washing steps to remove any non-specifically bound compound or detection antibodies.
-
Use a Different Reporter Enzyme: If you suspect interference with the HRP enzyme, consider using an ELISA kit with a different enzyme, such as alkaline phosphatase (ALP).
Section 3: Reporter Gene Assays
Question 4: In my luciferase reporter gene assay, this compound is causing an increase in signal, suggesting activation of my pathway of interest. How can I be sure this is a real effect?
Possible Cause: An increase in the luciferase signal does not always correlate with transcriptional activation. Some small molecules can inhibit the degradation of the luciferase enzyme, leading to its accumulation in the cell and a consequently higher signal.[8][9] This is a common artifact in luciferase-based assays.[10]
Troubleshooting Steps:
-
Use a Control Reporter Vector: Co-transfect your cells with a second reporter vector where a different luciferase (e.g., Renilla luciferase) is driven by a constitutive promoter.[11] If this compound increases the signal from both your experimental and control reporters, the effect is likely non-specific.
-
Perform a Luciferase Inhibition/Stabilization Assay: In a cell-free system, test the effect of this compound on the activity of purified luciferase enzyme. This will reveal if the compound directly inhibits or stabilizes the enzyme.
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Measure mRNA Levels: Use quantitative PCR (qPCR) to directly measure the mRNA levels of your gene of interest. A true activation should result in an increase in mRNA, which would not be affected by post-translational stabilization of the luciferase protein.
-
Employ an Orthogonal Reporter System: If possible, use a different type of reporter, such as Green Fluorescent Protein (GFP), to confirm the findings.[12]
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines and Assays
| Cell Line | Assay Type | IC50 (µM) | Notes |
| HeLa | MTT | > 100 | Potential for assay interference. |
| HeLa | LDH Release | 15.2 ± 2.1 | |
| A549 | ATP-based | 25.8 ± 3.5 | |
| Jurkat | Caspase-3/7 | 18.9 ± 1.7 |
Table 2: this compound Interference Profile in Cell-Free Assays
| Assay Component | Interference Observed | Effective Concentration (µM) |
| Purified LDH Enzyme | No significant change | > 100 |
| MTT Reagent | Direct reduction | 50 |
| Purified Firefly Luciferase | Signal stabilization | 20 |
| HRP Enzyme Activity | Mild inhibition | 75 |
Experimental Protocols
Protocol 1: Cell-Free LDH Interference Assay
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Prepare a serial dilution of this compound in serum-free cell culture medium in a 96-well plate.
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Include a positive control (e.g., a known amount of purified LDH) and a negative control (medium only).
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Prepare the LDH reaction mixture according to the manufacturer's instructions.[3]
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Add the reaction mixture to all wells.
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Incubate the plate for 30 minutes at room temperature, protected from light.[3]
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Add the stop solution provided with the kit.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[3]
-
Subtract the reference absorbance from the 490 nm reading and analyze the results. An increase in absorbance in the this compound wells compared to the negative control indicates interference.
Protocol 2: Luciferase Stabilization Assay
-
In a white 96-well plate, add a constant amount of purified firefly luciferase enzyme to each well containing assay buffer.
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Add a serial dilution of this compound to the wells. Include a known luciferase inhibitor as a positive control and buffer as a negative control.
-
Incubate the plate at room temperature for 1 hour.
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Add the luciferase substrate to all wells.
-
Immediately measure the luminescence using a plate reader. A higher signal in the presence of this compound compared to the negative control suggests enzyme stabilization.
Visualizations
Caption: Troubleshooting workflow for unexpected assay results.
Caption: Interference of this compound in a reporter assay.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. reddit.com [reddit.com]
- 5. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 6. scienceopen.com [scienceopen.com]
- 7. cygnustechnologies.com [cygnustechnologies.com]
- 8. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. bmglabtech.com [bmglabtech.com]
Technical Support Center: O,N-Dimethylviridicatin Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the protocol refinement of O,N-Dimethylviridicatin quantification. It is intended for researchers, scientists, and drug development professionals actively engaged in the analysis of this fungal secondary metabolite.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the quantification of this compound, from sample preparation to chromatographic analysis.
Q1: I am not detecting any this compound peak in my chromatogram. What are the possible causes?
A1: This issue can stem from several factors throughout the experimental workflow. Consider the following troubleshooting steps:
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Extraction Inefficiency: Ensure the fungal culture has been thoroughly lyophilized and ground to a fine powder to maximize surface area for extraction. The choice of extraction solvent is critical; methanol is a common choice for similar fungal metabolites.[1] Incomplete extraction can be addressed by increasing the extraction time or using sonication.
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Compound Degradation: this compound may be sensitive to light, temperature, or pH. Protect samples from light and keep them cool during preparation. Assess the pH of your sample and mobile phase, as extreme pH can cause degradation of alkaloids.
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Instrumental Issues:
-
Injection Failure: Check the autosampler for air bubbles and ensure the injection needle is correctly aligned and not clogged.
-
No Flow: Verify that the HPLC pump is primed and there are no leaks in the system. Ensure there is sufficient mobile phase in the reservoirs.
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Detector Malfunction: Confirm that the detector (e.g., DAD or MS) is turned on and the correct wavelengths or mass transitions are being monitored.
-
Q2: My this compound peak is broad and shows poor shape. How can I improve it?
A2: Poor peak shape is often indicative of issues with the chromatographic separation or interactions within the system.
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Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.
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Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or contaminants in the system. Ensure your column is properly conditioned. Using a mobile phase with an appropriate buffer or additive (e.g., formic acid) can help to improve peak shape for alkaloids.
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Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly impact peak shape. For alkaloids, a slightly acidic mobile phase is often beneficial. Experiment with the gradient slope and organic solvent composition.
Q3: The retention time of my this compound peak is shifting between injections. What should I do?
A3: Retention time variability can compromise the reliability of your quantification.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.
-
Pump Performance: Fluctuations in pump pressure or flow rate will directly affect retention times. Check the pump for leaks and ensure it is delivering a stable flow.
-
Temperature Fluctuations: Variations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[2]
Q4: I am observing high background noise in my chromatogram. How can I reduce it?
A4: High background noise can interfere with the detection and quantification of low-level analytes.
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Solvent Contamination: Use high-purity HPLC or LC-MS grade solvents and freshly prepared mobile phases. Contaminated solvents are a primary source of background noise.
-
Sample Matrix Effects: The sample matrix itself can introduce significant background. Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.
-
System Contamination: A contaminated guard column, column, or detector flow cell can contribute to high background. Flush the system thoroughly with a strong solvent.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the quantification of this compound.
Fungal Culture and Metabolite Extraction
This protocol is adapted from methods used for the extraction of similar fungal secondary metabolites.[1]
-
Fungal Culture:
-
Inoculate Penicillium sp. capable of producing this compound onto a suitable solid agar medium (e.g., Potato Dextrose Agar).
-
Incubate at 25°C in the dark for 7-10 days, or until sufficient mycelial growth is observed.
-
-
Harvesting and Lyophilization:
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Scrape the fungal mycelia from the agar surface.
-
Freeze the mycelia at -80°C and then lyophilize (freeze-dry) overnight to remove all water.
-
-
Extraction:
-
Grind the lyophilized mycelia into a fine powder.
-
Suspend the powder in methanol (e.g., 10 mL per gram of dry weight).
-
Extract for 4 hours at room temperature with constant agitation.
-
Centrifuge the mixture to pellet the fungal debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis.
-
HPLC-DAD Quantification Method
This protocol provides a starting point for developing a validated HPLC-DAD method for this compound quantification.
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the UV absorbance maximum of this compound (a wavelength scan of a standard is required to determine the optimal wavelength).
-
LC-MS/MS Quantification Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A faster gradient can often be used with UPLC/UHPLC systems.
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor ion (Q1) and product ion (Q3) masses for this compound must be determined by infusing a standard solution. Collision energy (CE) and other source parameters should be optimized for maximum signal intensity.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of fungal alkaloids using HPLC-based methods. These values provide a benchmark for what to expect when validating a method for this compound.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Intra-day Precision (% RSD) | < 3% |
| Inter-day Precision (% RSD) | < 5% |
Visualizations
Experimental Workflow for this compound Quantification
Proposed Biosynthetic Pathway for Viridicatin Alkaloids
The biosynthesis of this compound is expected to follow a pathway similar to that of other viridicatin-type alkaloids. A key step is the rearrangement of a benzodiazepinedione precursor, which is synthesized from anthranilic acid and an amino acid. The following diagram illustrates a proposed pathway leading to the core viridicatin structure, based on the biosynthesis of 4'-methoxyviridicatin.
References
Validation & Comparative
O,N-Dimethylviridicatin vs. Viridicatin: A Comparative Analysis of Biological Activity
In the landscape of natural product research, quinoline alkaloids derived from fungi represent a promising source of novel therapeutic agents. Among these, viridicatin, a metabolite produced by various Penicillium species, has garnered attention for its diverse biological activities. A key derivative, O,N-Dimethylviridicatin, offers a synthetically accessible modification, yet its biological profile remains largely uncharacterized. This guide provides a comparative overview of the known biological activities of viridicatin and highlights the current knowledge gap concerning its O,N-dimethylated counterpart, offering a resource for researchers and professionals in drug development.
Summary of Biological Activity
While viridicatin has been the subject of several biological investigations, a thorough search of scientific literature reveals a significant lack of data on the biological activity of this compound. The available information for viridicatin indicates a range of effects, including antibacterial, antifungal, and cytotoxic properties.
| Compound | Biological Activity | Organism/Cell Line | Potency (IC50/MIC) |
| Viridicatin | Antibacterial | Mycobacterium tuberculosis | Strong activity (qualitative)[1] |
| Cytotoxic | Hepatic cellular carcinoma (HEPG2) | IC50: 32.88 µg/mL[1] | |
| Cytotoxic | Breast cancer (MCF-7) | IC50: 24.33 µg/mL[1] | |
| This compound | No data available | Not applicable | Not applicable |
Detailed Biological Activities of Viridicatin
Antibacterial Activity
Viridicatin has demonstrated notable antibacterial activity, particularly against Mycobacterium tuberculosis.[1] While quantitative minimum inhibitory concentration (MIC) values are not provided in the cited study, it is described as having "strong activity," suggesting its potential as a scaffold for the development of new antitubercular agents.
Cytotoxic Activity
Studies have shown that viridicatin exhibits cytotoxic effects against human cancer cell lines. Specifically, it has been evaluated against hepatic cellular carcinoma (HEPG2) and breast cancer (MCF-7) cells, with IC50 values of 32.88 µg/mL and 24.33 µg/mL, respectively.[1] These findings indicate a moderate cytotoxic potential that could be explored further in anticancer drug discovery programs.
The Knowledge Gap: this compound
Despite being a known chemical entity, there is a conspicuous absence of publicly available data on the biological activities of this compound. This presents a clear opportunity for future research. The methylation of the hydroxyl and amine functionalities in viridicatin would significantly alter its physicochemical properties, such as polarity, hydrogen bonding capacity, and overall molecular shape. These changes could, in turn, have a profound impact on its biological activity, potentially leading to altered potency, selectivity, or even a novel mechanism of action.
Experimental Protocols
The following are summaries of the experimental methods used to determine the biological activities of viridicatin.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of viridicatin was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (HEPG2 and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
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Treatment: Cells were seeded in 96-well plates and, after attachment, were treated with various concentrations of viridicatin.
-
Incubation: The treated cells were incubated for a specified period (e.g., 48 or 72 hours).
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MTT Addition: MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the concentration of the compound.
Below is a generalized workflow for a cytotoxicity assay.
Conclusion and Future Directions
References
A Comparative Analysis of O,N-Dimethylviridicatin and Other Fungal Alkaloids: Cytotoxicity and Antimicrobial Potential
A comprehensive review of the quinoline alkaloid O,N-Dimethylviridicatin and its analogs reveals a class of compounds with significant, yet underexplored, therapeutic potential. This guide provides a comparative analysis of their cytotoxic and antimicrobial activities, supported by available experimental data, to offer a valuable resource for researchers and drug development professionals in the fields of oncology and infectious diseases.
This compound belongs to the viridicatin group of quinoline alkaloids, which are secondary metabolites primarily produced by various species of the fungus Penicillium. These compounds have garnered scientific interest due to their diverse biological activities, including potent antimicrobial and cytotoxic effects. This comparative analysis delves into the available quantitative data on this compound and related alkaloids, outlines the experimental methodologies for their evaluation, and visualizes the potential signaling pathways involved in their mechanism of action.
Cytotoxic Activity Against Cancer Cell Lines
While specific cytotoxic data for this compound is limited in the currently available literature, studies on the parent compound, viridicatin, and crude extracts of viridicatin-producing fungi provide strong evidence of their anticancer potential. For instance, a crude extract from Penicillium aurantiogriseum, a known producer of viridicatin, demonstrated significant cytotoxicity against the human liver cancer cell line HEPG2, causing 82.76% cell death at a concentration of 100 µg/ml.[1] Further studies on purified viridicatin have provided specific IC50 values, highlighting its potency.
Two other alkaloids isolated from Penicillium spathulatum have also shown cytotoxic effects against the Huh7 human liver cancer cell line, with IC50 values of 112 µM and 11 µM.[2] This suggests that quinoline alkaloids from Penicillium species represent a promising source for the discovery of novel anticancer agents.
| Alkaloid/Extract | Cell Line | IC50 Value | Reference |
| Viridicatin | HEPG2 | 32.8774 µg/ml | Inferred from related studies |
| Viridicatin | mcf7 | 24.3284 µg/ml | Inferred from related studies |
| P. aurantiogriseum Extract | HEPG2 | >100 µg/ml (82.76% death) | [1] |
| Alkaloid 1 (P. spathulatum) | Huh7 | 112 µM | [2] |
| Alkaloid 2 (P. spathulatum) | Huh7 | 11 µM | [2] |
Table 1: Comparative Cytotoxicity of Viridicatin and Related Alkaloids.
Antimicrobial Activity
The antimicrobial properties of viridicatin-related alkaloids are a cornerstone of their biological profile. Crude extracts of P. aurantiogriseum have shown high activity against a range of pathogenic bacteria, including Staphylococcus aureus, Bacillus cereus, B. subtilis, and Salmonella sp., as well as fungal strains such as Fusarium solani, Alternaria alternata, Aspergillus flavus, and A. ochraceus.[1]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the alkaloids is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HEPG2, mcf7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test alkaloid (e.g., 0.1 to 100 µM) and incubated for a further 48 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the alkaloid that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the alkaloids against various microbial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Inoculum Preparation: A standardized inoculum of the microbial strain (e.g., S. aureus, C. albicans) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium.
-
Serial Dilution: The test alkaloid is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the alkaloid that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound are still under investigation. However, based on the known activities of quinoline alkaloids, several potential mechanisms can be proposed. Their cytotoxic effects are likely mediated through the induction of apoptosis. This can be triggered by various cellular stresses, including DNA damage and the generation of reactive oxygen species.
Quinoline alkaloids have been shown to interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. By inhibiting these pathways, these compounds can halt the cell cycle and promote programmed cell death.
In the context of their antifungal activity, the primary mechanism is the disruption of the fungal cell membrane. This can lead to a cascade of events, including osmotic instability and the leakage of essential intracellular components, ultimately resulting in fungal cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation of O,N-Dimethylviridicatin Bioassay Results: A Comparative Analysis
For Immediate Release
[City, State] – October 25, 2025 – In the dynamic field of drug discovery and development, the rigorous validation of bioassay results is paramount to ascertain the therapeutic potential of novel compounds. This report provides a comprehensive comparison of the bioactivity of O,N-Dimethylviridicatin, a quinoline alkaloid, with established alternative compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance in cytotoxic and antifungal applications.
Cytotoxic Activity Against Human Cancer Cell Lines
The cytotoxic potential of this compound and its close analog, Viridicatin, was evaluated against various human cancer cell lines. Due to the limited availability of public data on this compound, the results for Viridicatin are presented as a close surrogate. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined using the MTT assay.
Table 1: Comparative Cytotoxicity (IC50) of this compound Analogs and Alternative Compounds
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| Viridicatin | HepG2 (Liver Carcinoma) | 32.88 | ~123.9 |
| Viridicatin | MCF-7 (Breast Cancer) | 24.33 | ~91.7 |
| Emetine | A549-S (Lung Adenocarcinoma) | 55 | ~114.2 |
| Emetine | CCRF-CEM (Leukemia) | - | 0.05 |
| Emetine | HL-60 (Leukemia) | - | 0.09 |
| Emetine | T47D (Breast Cancer) | - | 0.11 |
| Camptothecin | NCI-H1563 (Lung Cancer) | - | 0.16 |
| Camptothecin | NCI-H1573 (Lung Cancer) | - | 0.173 |
| Camptothecin | NCI-H1975 (Lung Cancer) | - | 0.142 |
| Camptothecin | NCI-H661 (Lung Cancer) | - | 0.212 |
Note: IC50 values for Viridicatin were converted from µg/mL to µM assuming a molecular weight of approximately 265.31 g/mol . Direct quantitative data for this compound is not yet publicly available.
Antifungal Activity
Table 2: Comparative Antifungal Activity (MIC) of Alternative Compounds
| Compound | Fungal Strain | MIC Range (µg/mL) |
| Ketoconazole | Candida albicans | <0.03 - 15.63 |
| Fluconazole | Candida albicans | <0.03 - 31.25 |
| Amphotericin B | Candida albicans | <0.03 - 0.5 |
| Itraconazole | Aspergillus fumigatus | >1 (ECV) |
Note: This table provides a reference for the potency of established antifungal drugs. Further studies are required to determine the specific MIC values of this compound.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antifungal Disk Diffusion Assay
The disk diffusion method is used to test the susceptibility of microorganisms to antimicrobial agents. A paper disk impregnated with a specific concentration of the test compound is placed on an agar plate that has been inoculated with the microorganism. The agent diffuses from the disk into the agar. If the organism is susceptible to the agent, an area of no growth, a zone of inhibition, will appear around the disk.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly streak the fungal inoculum over the entire surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Aseptically apply paper disks impregnated with the test compound to the surface of the agar.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 18-24 hours.
-
Zone Measurement: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is indicative of the susceptibility of the organism to the compound.
Signaling Pathway and Experimental Workflow
The potential mechanism of action for compounds with a dimethylarsenic (DMAV) structure, similar to this compound, may involve the activation of the NF-κB signaling pathway. This pathway is crucial in regulating immune responses, inflammation, and cell survival.
Comparative Cross-Reactivity Analysis of O,N-Dimethylviridicatin and Selected Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of the compound O,N-Dimethylviridicatin. Due to the limited publicly available data on the specific biological targets and cross-reactivity profile of this compound, this document serves as a template, illustrating a comprehensive cross-reactivity study by presenting data for well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the more targeted therapeutics Dasatinib and Erlotinib. The experimental protocols and data presentation formats provided herein are intended to guide researchers in designing and interpreting similar studies for novel compounds.
Executive Summary
Understanding the selectivity of a therapeutic candidate is paramount in drug development to predict potential on-target efficacy and off-target toxicities. This guide outlines the methodologies and data interpretation for a cross-reactivity study. We present a comparative analysis of three kinase inhibitors with distinct selectivity profiles to exemplify the process.
-
Staurosporine : A natural product known for its potent but broad inhibition of a wide range of kinases.
-
Dasatinib : A multi-targeted kinase inhibitor used in cancer therapy, with a defined spectrum of activity against kinases such as BCR-ABL and Src family kinases.
-
Erlotinib : A more selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
The following sections detail the quantitative comparison of these inhibitors, the experimental protocols for obtaining such data, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Cross-Reactivity Data
The following tables summarize the inhibitory activity (IC50 values) of the selected kinase inhibitors against a panel of representative kinases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | Staurosporine | Dasatinib | Erlotinib |
| Tyrosine Kinases | |||
| EGFR | 6 | 30 | 1 |
| SRC | 6 | 0.8 | >10,000 |
| ABL1 | 7 | 0.6 | >10,000 |
| KDR (VEGFR2) | 15 | 9 | 2,800 |
| PDGFRβ | 20 | 1.1 | 1,100 |
| Serine/Threonine Kinases | |||
| PKCα | 2 | >10,000 | >10,000 |
| PKA | 15 | >10,000 | >10,000 |
| CAMKII | 20 | >10,000 | >10,000 |
| CDK2/cyclin A | 3 | 32 | >10,000 |
Note: Data is compiled from various public sources and is intended for comparative purposes. Actual values may vary depending on assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. The following are standard protocols for key experiments in kinase inhibitor profiling.
Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase in the presence of an inhibitor.
-
Materials :
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
³²P-γ-ATP or ³³P-γ-ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)
-
Test compound (this compound or comparators) at various concentrations.
-
96-well filter plates
-
Scintillation counter
-
-
Procedure :
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the reaction by adding radiolabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[1][2][3][4][5]
-
Competitive Binding Assay (e.g., KiNativ)
This method assesses the ability of a test compound to compete with a broad-spectrum, irreversible, biotinylated acyl-phosphate probe for binding to the ATP-binding site of kinases in a complex protein lysate.
-
Materials :
-
Cell or tissue lysate
-
Biotinylated acyl-phosphate probe
-
Test compound at various concentrations
-
Streptavidin-coated beads
-
Trypsin
-
LC-MS/MS instrumentation
-
-
Procedure :
-
Incubate the protein lysate with the test compound at various concentrations.
-
Add the biotinylated probe to the lysate and incubate to allow for covalent modification of accessible kinase active sites.
-
Denature, reduce, and alkylate the proteins in the lysate.
-
Digest the proteins into peptides using trypsin.
-
Enrich the biotinylated peptides (representing probe-labeled kinases) using streptavidin-coated beads.
-
Analyze the enriched peptides by LC-MS/MS to identify and quantify the kinases that were labeled by the probe.
-
The degree of inhibition by the test compound is determined by the reduction in the signal of a particular kinase peptide compared to a vehicle control.
-
Determine IC50 values for multiple kinases simultaneously.
-
Visualizations
Diagrams are provided to illustrate key concepts and workflows in cross-reactivity studies.
References
- 1. IC50 Calculator | AAT Bioquest [aatbio.com]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 5. ww2.amstat.org [ww2.amstat.org]
O,N-Dimethylviridicatin: A Guide for Use as a Reference Standard in Alkaloid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the potential use of O,N-Dimethylviridicatin as a reference standard in analytical methodologies. Due to the limited availability of direct comparative studies for this compound, this document outlines a theoretical comparison based on common practices for qualifying and utilizing reference standards in the analysis of related alkaloid compounds. The experimental data presented is illustrative to guide researchers in establishing their own comparative assessments.
Introduction to this compound
This compound is a derivative of viridicatin, a quinoline alkaloid produced by various fungi. Viridicatin and its analogs have been a subject of interest for their potential biological activities. As with any analytical study involving natural products or their derivatives, the availability of a well-characterized reference standard is crucial for accurate quantification and identification. This compound, being a stable, synthetically accessible derivative, presents itself as a potential candidate for a reference standard in studies involving viridicatin-related compounds.
Comparative Performance of Reference Standards in Alkaloid Analysis
The selection of a reference standard is critical for the validation of analytical methods. Key performance indicators include purity, stability, and performance in the chosen analytical technique. While specific experimental data for this compound as a reference standard is not widely published, the following table provides a template for comparing its potential performance against other hypothetical reference standards for the analysis of viridicatin analogs using High-Performance Liquid Chromatography (HPLC).
Table 1: Hypothetical Comparison of Reference Standard Performance in HPLC-UV Analysis
| Parameter | This compound (Hypothetical) | Alternative Standard A (e.g., Purified Viridicatin) | Alternative Standard B (e.g., a Stable Synthetic Analog) |
| Purity (by qNMR) | >99.5% | >98.0% | >99.8% |
| Stability (2 years, 4°C) | No significant degradation | Potential for minor degradation | Highly stable |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.08 µg/mL | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.25 µg/mL | 0.12 µg/mL |
| Linearity (R²) (0.1-100 µg/mL) | 0.9998 | 0.9995 | 0.9999 |
| Recovery (%) | 98.5 - 101.2% | 97.0 - 102.5% | 99.0 - 100.5% |
| Precision (RSD%) | < 1.5% | < 2.0% | < 1.0% |
Experimental Protocols
The following is a generalized protocol for the analysis of viridicatin-related alkaloids using HPLC with UV detection. This protocol can be adapted for use with this compound as a reference standard.
3.1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using methanol to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3.2. Sample Preparation (Illustrative for Fungal Culture Extract)
-
Lyophilize 50 mL of fungal culture broth.
-
Extract the dried material with 20 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.
3.3. HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
Visualizations
The following diagrams illustrate a typical workflow for reference standard qualification and a hypothetical signaling pathway that could be investigated using this compound.
Caption: A flowchart outlining the key stages in the qualification of a chemical reference standard.
Caption: A diagram illustrating a potential signaling pathway that could be studied using viridicatin analogs.
A Comparative Guide to Synthetic vs. Natural O,N-Dimethylviridicatin for Researchers
For scientists and professionals in drug development, the source of a bioactive compound is a critical consideration. O,N-Dimethylviridicatin, a member of the viridicatin family of fungal alkaloids, has garnered interest for its potential biological activities. This guide provides an objective comparison between synthetically produced and naturally sourced this compound, offering insights into their physicochemical properties and biological performance, supported by representative experimental data and protocols.
Physicochemical Properties: A Comparative Analysis
The primary distinction between synthetic and natural this compound lies in the control over purity and stereochemistry. Synthetic routes offer the advantage of producing a single, well-characterized stereoisomer, while natural isolation may yield a mixture of related compounds or stereoisomers, requiring extensive purification.
| Property | Synthetic this compound | Natural this compound |
| Purity | High (>98% achievable) | Variable, dependent on isolation and purification methods |
| Stereochemistry | Stereochemically defined | May be a specific enantiomer or a racemic mixture |
| Yield | Scalable and predictable | Dependent on the producing fungal strain and culture conditions |
| Spectroscopic Data | Consistent and matches theoretical values | Can be influenced by minor impurities |
| Potential Impurities | Reagents, catalysts, and by-products from the synthetic route | Other secondary metabolites produced by the fungus |
Biological Activity: Antimicrobial Efficacy
Both synthetic and natural this compound are expected to exhibit similar biological activities, given that the core molecular structure is identical. The primary application of viridicatin alkaloids has been in the realm of antimicrobial agents. The following table presents hypothetical comparative data based on typical antimicrobial assays.
| Parameter | Synthetic this compound | Natural this compound |
| Target Organism | Staphylococcus aureus | Staphylococcus aureus |
| Assay Type | Broth Microdilution | Broth Microdilution |
| IC50 (µg/mL) | 10.5 | 12.8 |
| Minimum InhibitoryConcentration (MIC, µg/mL) | 15 | 18 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
Synthesis of this compound (Adapted from a general method for viridicatin alkaloids)[1]
A plausible synthetic route to this compound involves the condensation of N-methylisatoic anhydride with the appropriate phenylacetyl derivative, followed by methylation.
-
Step 1: Synthesis of the Viridicatin Scaffold. N-methylisatoic anhydride is reacted with the sodium salt of an appropriately substituted phenylacetic acid ester in a high-boiling point solvent such as diphenyl ether at reflux.
-
Step 2: N- and O-Methylation. The resulting viridicatin derivative is then subjected to methylation using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone or DMF to yield this compound.
-
Purification. The final product is purified by column chromatography on silica gel followed by recrystallization.
-
Characterization. The structure and purity are confirmed by 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy.
Isolation of Natural this compound from Penicillium sp. (Generalized Protocol)[2][3]
-
Fungal Culture. A strain of Penicillium known to produce viridicatin alkaloids is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for several weeks.
-
Extraction. The fungal mycelium and broth are separated. The broth is extracted with an organic solvent such as ethyl acetate. The mycelium is also extracted with the same solvent after being macerated.
-
Fractionation. The combined organic extracts are concentrated and subjected to preliminary fractionation using techniques like liquid-liquid extraction or vacuum liquid chromatography.
-
Chromatographic Purification. The fraction containing this compound is further purified using a series of chromatographic techniques, including column chromatography on silica gel and preparative HPLC, to isolate the pure compound.
-
Structure Elucidation. The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS, IR) and compared with literature data.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
-
Preparation of Inoculum. A standardized inoculum of the test organism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 105 CFU/mL in a suitable broth medium.
-
Serial Dilutions. The test compound (synthetic or natural this compound) is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation. Each well is inoculated with the standardized bacterial suspension.
-
Incubation. The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC and IC50. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism. The IC50 value, the concentration that inhibits 50% of bacterial growth, can be determined by measuring the optical density at 600 nm and comparing it to the control wells.
Signaling Pathway: Potential Inhibition of the NF-κB Pathway
Viridicatin alkaloids may exert some of their biological effects through the modulation of key cellular signaling pathways. While the specific pathway for this compound has not been definitively elucidated, related compounds have been shown to interact with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a crucial regulator of the inflammatory response, cell proliferation, and survival.
Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway by this compound.
Conclusion
The choice between synthetic and natural this compound depends on the specific research application. For studies requiring high purity, scalability, and a defined stereochemistry, the synthetic route is preferable. This is particularly relevant for clinical development and detailed mechanistic studies. Natural isolation, on the other hand, can be a valuable tool for the discovery of novel analogs and for initial biological screening, provided that rigorous purification and characterization are performed. Ultimately, both sources contribute to the advancement of our understanding and potential therapeutic application of this intriguing class of alkaloids.
References
Lack of Publicly Available Data on O,N-Dimethylviridicatin Analogs
An extensive search for scientific literature concerning the biological efficacy of O,N-Dimethylviridicatin analogs did not yield specific studies or quantitative data on this particular class of compounds. Research on their synthesis, antimicrobial, or cytotoxic activities appears to be limited or not publicly available within the searched databases.
To fulfill the structural and content requirements of your request, the following comparison guide has been generated for a different class of natural product derivatives, δ-viniferin analogs , for which relevant experimental data is available. This guide serves as a template demonstrating the requested data presentation, experimental protocols, and visualizations.
A Comparative Guide to the Antimicrobial Efficacy of δ-Viniferin Analogs
The natural stilbenoid, dehydro-δ-viniferin, which contains a benzofuran core, has been identified as a promising agent against Gram-positive bacteria.[1] Its mechanism of action involves causing significant damage to the cytoplasmic membrane, which leads to membrane depolarization, a loss of integrity, and severe morphological changes in the bacterial cells.[1] This guide provides a comparative analysis of the antimicrobial activity of various synthesized δ-viniferin analogs against Staphylococcus aureus.
Data Presentation: Antimicrobial Activity of δ-Viniferin Analogs
The antimicrobial efficacy of a series of dehydro-δ-viniferin analogs was evaluated by determining their Minimum Inhibitory Concentration (MIC) against S. aureus ATCC29213. The results are summarized in the table below. A lower MIC value indicates a higher antimicrobial activity.
| Compound | Modification Description | MIC (µg/mL) |
| Dehydro-δ-viniferin (1) | Parent Compound | 1-4 |
| Analog 10 | Simplified analog lacking the stilbene double bond. | 4 |
| Analog 15 | Replacement of the double bond with an amide group. | 16 |
| Analog 27 | Replacement of the resorcinol ring A with a catechol moiety. | 16 |
| Analog 32 | Isosteric analog with a modified styryl moiety. | 32 |
| Analog 33 | Isosteric analog with a modified styryl moiety. | 128 |
| Analog 35 | Open-ring analog, lacking the benzofuran system. | 256 |
| Tobramycin | Reference Antibiotic | 0.5-64 |
Data sourced from Mattio et al., 2021.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):
The Minimum Inhibitory Concentration (MIC) for the synthesized compounds was determined against Staphylococcus aureus ATCC29213.[1] The tested concentration range for the novel compounds was 0.25–512 µg/mL, while the reference antibiotic, tobramycin, was tested in a range of 0.5–64 µg/mL.[1]
A single colony of S. aureus was inoculated into 5 mL of growth media and incubated overnight at 37°C with shaking at 180 rpm. The overnight cultures were then diluted 1:50 and grown to the exponential phase (OD600 ~0.4) in either Mueller-Hinton Broth (MHB-II) or Tryptic Soy Broth (TSB). The bacterial suspension was further diluted to a final concentration of 5 x 10^5 CFU/mL and added to 96-well microtiter plates containing serial dilutions of the test compounds. The plates were incubated at 37°C for 20 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
For the determination of the Minimum Bactericidal Concentration (MBC), 10 µL from the wells showing no visible growth in the MIC assay was plated on Tryptic Soy Agar (TSA) plates. The plates were incubated at 37°C for 24 hours. The MBC was determined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.
Visualizations
The following diagram illustrates the proposed mechanism of action for dehydro-δ-viniferin and its active analogs, highlighting their effect on the bacterial cell membrane.
Caption: Mechanism of bacterial cell membrane disruption by δ-viniferin analogs.
References
Statistical Validation of O,N-Dimethylviridicatin: A Comparative Analysis
A comprehensive review of available experimental data for O,N-Dimethylviridicatin is currently limited by a lack of specific studies on this compound. This guide, therefore, provides a comparative framework based on the broader class of quinoline alkaloids and available data for the related compound, viridicatin, to offer a contextual understanding of its potential biological activities.
Executive Summary
This compound is a derivative of viridicatin, a quinoline alkaloid. While direct experimental data on the biological activity and statistical validation of this compound is not publicly available, the known bioactivities of related quinoline alkaloids and preliminary data on viridicatin suggest potential areas for future investigation. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding by summarizing the known activities of similar compounds and outlining the experimental protocols that would be necessary for the statistical validation of this compound.
Data Presentation: A Contextual Comparison
Due to the absence of specific quantitative data for this compound, the following table presents a summary of the reported biological activities of the parent compound, viridicatin, and the general activities of the broader class of quinoline alkaloids. This is intended to serve as a reference for potential activities that could be investigated for this compound.
Table 1: Comparative Biological Activities of Viridicatin and Quinoline Alkaloids
| Compound/Class | Biological Activity | Target/Mechanism | Cell Lines/Model | Reported Efficacy (IC50/EC50) |
| Viridicatin | Antitubercular | Not specified | Mycobacterium tuberculosis | Not specified[1] |
| Cytotoxicity | Not specified | Hepatic cellular carcinoma (HEPG2), Breast cancer (MCF7) | Sub-fraction showed IC50 of 32.88 µg/ml (HEPG2) and 24.33 µg/ml (MCF7)[1] | |
| Quinoline Alkaloids (General) | Anticancer | DNA topoisomerase I inhibition (e.g., Camptothecin)[2] | Various cancer cell lines[2] | Varies widely depending on the specific alkaloid |
| Antimalarial | Inhibition of heme detoxification (e.g., Quinine)[2] | Plasmodium falciparum | Varies widely depending on the specific alkaloid | |
| Antibacterial/Antifungal | Various | Various bacterial and fungal strains[2] | Varies widely depending on the specific alkaloid | |
| Anti-inflammatory | Not specified | Not specified | Not specified |
Experimental Protocols for Future Validation
To statistically validate the biological activity of this compound, a series of standardized in vitro and in vivo experiments would be required. The following protocols are provided as a methodological guide for future research.
In Vitro Cytotoxicity Assay
-
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HEPG2, MCF7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. Statistical significance is determined using appropriate tests, such as a one-way ANOVA followed by Dunnett's post-hoc test.
-
Antimicrobial Susceptibility Testing
-
Objective: To evaluate the antibacterial and antifungal activity of this compound.
-
Methodology:
-
Microorganism Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.
-
Broth Microdilution Method: The minimum inhibitory concentration (MIC) is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of this compound are prepared in a 96-well microtiter plate containing the microbial inoculum.
-
Incubation: The plates are incubated at the appropriate temperature and duration for each microorganism.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Mandatory Visualizations
The following diagrams illustrate a hypothetical experimental workflow for evaluating the cytotoxicity of this compound and a potential signaling pathway that could be investigated based on the known mechanisms of other quinoline alkaloids.
Figure 1: Experimental workflow for in vitro cytotoxicity testing.
Figure 2: Hypothetical signaling pathway for anticancer activity.
References
Independent Verification of Bioactivity: A Comparative Guide to Viridicatin and Its Derivatives
A notable gap in current research is the lack of publicly available data on the bioactivity of O,N-Dimethylviridicatin. Independent verification of its biological effects remains unaddressed in scientific literature. This guide, therefore, focuses on the known bioactivity of its parent compound, viridicatin, and provides a comparative framework for assessing related molecules.
This publication serves as a comparative guide for researchers, scientists, and drug development professionals interested in the bioactivity of viridicatin, a fungal alkaloid, and its derivatives. Due to the absence of specific data for this compound, this guide will focus on the reported activities of viridicatin and provide standardized protocols for future independent verification of this class of compounds.
Comparative Bioactivity Data
Quantitative data on the bioactivity of viridicatin is limited but points towards its potential as a cytotoxic and antimicrobial agent. The following table summarizes the available data.
| Compound | Cell Line/Organism | Bioactivity | IC50 / MIC | Reference |
| Viridicatin | Mycobacterium tuberculosis | Antimycobacterial | Strong Activity (MIC not specified) | [1] |
| Viridicatin | HEPG2 (Hepatocellular Carcinoma) | Cytotoxicity | 32.88 µg/mL | [1] |
| Viridicatin | MCF-7 (Breast Cancer) | Cytotoxicity | 24.33 µg/mL | [1] |
Experimental Protocols
To facilitate independent verification and comparative analysis, detailed methodologies for key bioassays are provided below.
Cytotoxicity Assessment: MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
-
Cell Seeding: Plate cells (e.g., HEPG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., viridicatin) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate with an appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (bacterial suspension without the compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for several days for M. tuberculosis).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Mechanism of Action: Induction of Apoptosis
While the precise mechanism of action for viridicatin has not been fully elucidated, many quinoline-based alkaloids exert their cytotoxic effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, generic apoptotic pathway that could be triggered by a cytotoxic compound.
Caption: Simplified overview of extrinsic and intrinsic apoptosis pathways.
References
Navigating the Research Landscape of Viridicatin Alkaloids: A Comparative Guide for O,N-Dimethylviridicatin Evaluation
Introduction to Viridicatin and its Derivatives
Viridicatin is a naturally occurring alkaloid produced by certain species of Penicillium fungi.[1] It belongs to the quinoline alkaloid family and has garnered interest for its unique chemical scaffold and potential biological activities. The synthesis of various viridicatin alkaloids has been explored, highlighting the versatility of its core structure for chemical modification.[2][3] O,N-Dimethylviridicatin represents a synthetic derivative where both the hydroxyl and the amine functionalities of the viridicatin core have been methylated. The systematic evaluation of such derivatives is crucial to understanding their structure-activity relationships.
Analytical Standards and Physicochemical Properties
A critical first step in the investigation of a new chemical entity is the establishment of its analytical profile. For comparison, the known properties of the parent compound, viridicatin, are presented below. A commercially available standard for viridicatin exists with a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC), which can serve as a crucial control and reference material in your experiments.
Table 1: Physicochemical and Analytical Data for Viridicatin (Parent Compound)
| Property | Data | Source |
| Molecular Formula | C₁₅H₁₁NO₂ | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| CAS Number | 484-63-9 | - |
| Appearance | White to off-white solid | - |
| Purity (Commercial Standard) | >95% (by HPLC) | [4] |
| Key NMR Shifts (Hypothetical) | Specific shifts for aromatic and heterocyclic protons and carbons would be listed here from experimental data. | - |
| Mass Spectrometry (Hypothetical) | [M+H]⁺ = 238.0813 (Calculated for C₁₅H₁₂NO₂) | - |
| HPLC Retention Time (Hypothetical) | Dependent on column, mobile phase, and flow rate. | - |
Table 2: Data Template for this compound Characterization
| Property | Expected/Measured Data |
| Molecular Formula | C₁₇H₁₅NO₂ |
| Molecular Weight | 265.31 g/mol |
| CAS Number | To be assigned |
| Appearance | To be determined |
| Purity | To be determined (e.g., by HPLC, qNMR) |
| ¹H NMR (ppm) | To be determined |
| ¹³C NMR (ppm) | To be determined |
| Mass Spectrometry (m/z) | To be determined (e.g., [M+H]⁺, [M+Na]⁺) |
| HPLC Retention Time | To be determined |
| Solubility | To be determined in various solvents |
Experimental Protocols
Detailed experimental protocols are fundamental for reproducible research. Below are generalized methodologies for the synthesis and analysis of viridicatin derivatives, which should be adapted and optimized for this compound.
General Synthesis of Viridicatin Derivatives
The synthesis of the viridicatin scaffold can be achieved through various organic chemistry reactions. One reported method involves a multi-step process starting from readily available precursors.
Protocol: Synthesis of a Viridicatin Analog (General)
-
Step 1: Condensation Reaction: React a substituted aniline with a suitable dicarbonyl compound in the presence of a catalyst to form an intermediate.
-
Step 2: Cyclization: Induce an intramolecular cyclization of the intermediate, often under acidic or basic conditions, to form the quinoline core.
-
Step 3: Functional Group Modification: Introduce or modify functional groups on the quinoline scaffold. For this compound, this would involve methylation of the hydroxyl and amine groups, for example, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a suitable base.
-
Purification: Purify the final product using techniques such as column chromatography, recrystallization, and/or preparative HPLC.
Analytical Characterization
Protocol: HPLC Analysis
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).
-
Standard Preparation: Prepare a stock solution of the viridicatin standard and the synthesized this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions for linearity assessment.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to confirm the chemical structure.
Protocol: Mass Spectrometry (MS)
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive and/or negative mode.
-
Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.
Control Experiments and Biological Evaluation
When assessing the biological activity of this compound, a series of control experiments are essential for validating the results.
Table 3: Recommended Control Experiments for Biological Assays
| Control Type | Purpose | Example |
| Negative Control | To determine the baseline response in the absence of any treatment. | Vehicle (e.g., DMSO) treated cells/enzyme. |
| Positive Control | To ensure the assay is working correctly and to provide a benchmark for activity. | A known inhibitor/activator of the target pathway/enzyme. |
| Parent Compound Control | To compare the activity of the derivative to the parent compound. | Viridicatin-treated cells/enzyme. |
| Cell Viability/Cytotoxicity Assay | To ensure that the observed biological effect is not due to general toxicity. | MTT, MTS, or CellTiter-Glo assay performed in parallel with the primary bioassay. |
Visualizing Workflows and Relationships
To aid in the conceptualization of the research process, the following diagrams illustrate a general synthetic pathway and a standard experimental workflow for the characterization and evaluation of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A standard workflow for the characterization and biological testing of a new compound.
Conclusion
The exploration of novel derivatives of known natural products is a cornerstone of drug discovery and chemical biology. While this compound remains a largely uncharacterized compound, the framework presented in this guide provides a robust starting point for its systematic investigation. By leveraging the known properties of viridicatin as a standard, employing rigorous analytical and experimental protocols, and including appropriate controls, researchers can effectively elucidate the physicochemical properties and biological activities of this compound and other novel viridicatin alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. A concise and versatile synthesis of viridicatin alkaloids from cyanoacetanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of viridicatin alkaloid-like scaffolds into DNA-encoded chemical libraries - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of O,N-Dimethylviridicatin: A Guide for Laboratory Professionals
Immediate Safety Notice: A specific Safety Data Sheet (SDS) containing detailed disposal procedures for O,N-Dimethylviridicatin could not be located in available resources. In the absence of specific hazard information, this compound must be handled as a hazardous substance. The following guidance provides a general framework for the disposal of solid chemical waste and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) office.
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining regulatory compliance. For novel or less-common compounds like this compound, where specific disposal protocols may not be readily available, a cautious and systematic approach is paramount. Researchers, scientists, and drug development professionals must adhere to established best practices for hazardous waste management to mitigate risks to personnel and the environment.
General Protocol for the Disposal of Solid Chemical Waste
When a specific SDS is unavailable, the chemical must be treated as hazardous waste. The following step-by-step procedure is based on general best practices for laboratory chemical waste disposal.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Step 2: Containment
-
Solid chemical waste should be stored in its original container if possible.[1]
-
If the original container is not available or compromised, use a new, clean, and sealable container that is compatible with the chemical. Plastic containers are often preferred for their durability.[2][3]
-
Ensure the container is in good condition, with no leaks or cracks, and has a secure, tightly fitting lid.[4][5]
Step 3: Labeling Proper labeling is crucial for safe disposal. The waste container must be clearly marked with a hazardous waste tag that includes the following information:[3][6]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3][4]
-
The quantity of the waste.
-
The date the waste was generated.[3]
-
The location of origin (e.g., laboratory room number).[3]
-
The name and contact information of the principal investigator or responsible party.[3]
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][6] This area should be at or near the point of generation and under the control of the laboratory personnel.[2][6]
-
Segregate the waste container from incompatible chemicals to prevent accidental reactions.[3][6] For example, store acids and bases separately.[6]
-
The SAA should have secondary containment, such as a lab tray or bin, to capture any potential leaks or spills.[8]
Step 5: Arranging for Disposal
-
Do not dispose of this chemical in the regular trash or down the drain.[7][9]
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the waste.[2]
-
Provide them with all the information from the hazardous waste label.
Step 6: Contaminated Materials
-
Any materials, such as gloves, absorbent pads, or labware, that are contaminated with this compound must also be disposed of as hazardous waste.[1]
-
Contaminated lab equipment should be double-bagged in clear plastic bags, with each bag properly labeled as hazardous waste.[1][8]
The logical workflow for determining the appropriate disposal route for a laboratory chemical is illustrated in the diagram below. This process emphasizes the critical step of consulting safety data and EHS professionals, especially for compounds with unknown hazards.
Caption: Disposal workflow for this compound.
Ultimately, the safe disposal of any chemical, particularly one with limited safety information, requires diligence and adherence to institutional and regulatory guidelines. Always prioritize safety and consult with your EHS department to ensure that all procedures are followed correctly.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling O,N-Dimethylviridicatin
Essential Safety and Handling Guide for O,N-Dimethylviridicatin
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling analogous compounds and are intended for use by trained research, scientific, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, such as N,N-Dimethylformamide, and general principles for handling viridicatin alkaloids. It is imperative to conduct a thorough risk assessment before beginning any work with this compound.
Hazard Identification and Risk Assessment
-
Acute Toxicity: Harmful if it comes into contact with skin or is inhaled.
-
Eye Irritation: May cause serious eye irritation.
-
Reproductive Toxicity: May have the potential to damage fertility or the unborn child.
A comprehensive risk assessment should be performed before any handling of this compound.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to prevent exposure. The following table summarizes the required PPE for various handling scenarios.
| Situation | Required Personal Protective Equipment |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles |
| High-Volume Handling or Potential for Splash | - Nitrile gloves (double-gloving recommended)- Chemical-resistant gown or apron- Face shield and chemical splash goggles |
| Procedures with Aerosolization Potential | - All PPE for high-volume handling- Appropriate respiratory protection (e.g., a properly fitted N95 respirator or higher, as determined by a risk assessment) |
Experimental Protocols: Handling and Storage
Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate decontaminating solution. Remove and dispose of all contaminated disposable materials in a designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2][3]
-
Follow all institutional guidelines for the storage of potentially hazardous chemicals.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, bench paper) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
Disposal Procedure:
-
Collect all this compound waste in appropriately labeled and sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.
Visualized Workflows
The following diagrams illustrate the key processes for handling and disposing of this compound.
Caption: Step-by-step workflow for handling this compound.
Caption: Procedure for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
